Gemlapodect
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1380329-87-2 |
|---|---|
Molecular Formula |
C22H21N7O3 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N7O3/c1-27-19(17(14-23-27)22(31)28-9-11-32-12-10-28)21(30)24-16-7-8-29-18(13-16)25-20(26-29)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,24,30) |
InChI Key |
MMCSMWHWVGGCGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCOCC2)C(=O)NC3=CC4=NC(=NN4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Gemlapodect: A Novel Phosphodiesterase 10A Inhibitor for the Treatment of Central Nervous System Disorders
An In-Depth Technical Guide on the Mechanism of Action, Clinical Data, and Experimental Protocols
Introduction
Gemlapodect (also known as NOE-105) is an investigational, first-in-class small molecule that functions as a potent and selective phosphodiesterase type 10A (PDE10A) inhibitor.[1][2] Developed to address debilitating central nervous system (CNS) disorders, this compound's unique mechanism of action offers a targeted approach to modulating dopamine signaling pathways implicated in various neuropsychiatric conditions.[1][2] Primarily under investigation for Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering), this compound represents a significant departure from traditional CNS therapeutics, such as dopamine receptor antagonists, by aiming to fine-tune neuronal network activity rather than broadly inhibiting it.[1][3][4][5]
This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by a summary of clinical trial data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's therapeutic effects are rooted in its ability to selectively inhibit the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and cognitive processes.[1] This targeted inhibition initiates a cascade of intracellular events that ultimately modulate dopamine D2 receptor signaling.[1][6]
The Role of PDE10A in the Striatum
PDE10A is a key enzyme responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] In the striatal MSNs, PDE10A plays a crucial role in regulating the levels of these cyclic nucleotides, thereby controlling the downstream signaling of neurotransmitters, particularly dopamine.[1]
Downstream Signaling Cascade of this compound
By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs.[1] This increase in second messenger concentration enhances the signaling of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylates various downstream protein targets. A key target of this pathway is the DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), which is a central regulator of dopamine signaling. The altered phosphorylation state of these proteins modulates the excitability of the MSNs and refines the regulation of the dopamine D2 receptor pathway, which is often dysregulated in disorders like Tourette Syndrome.[1][6] This mechanism allows for a fine-tuning of dopaminergic activity without the direct receptor blockade characteristic of many antipsychotic medications, potentially leading to a more favorable side-effect profile.[1][4]
Caption: this compound's signaling pathway in medium spiny neurons.
Clinical Efficacy Data
This compound has been evaluated in several clinical trials for CNS disorders. The following tables summarize the key quantitative data from the Phase 2a ALLEVIA-1 study in patients with Tourette Syndrome.
Table 1: Demographics and Dosing in the Phase 2a ALLEVIA-1 Study[7][8]
| Parameter | Value |
| Number of Patients | 15 |
| Mean Age (Years) | 26.2 (± 8.7) |
| Dosage Regimen | Ascending doses from 2.5 to 15 mg once daily |
| Target Dose Range | 10 to 15 mg per day |
| Study Duration | 12 weeks |
Table 2: Primary and Secondary Efficacy Endpoints in the Phase 2a ALLEVIA-1 Study[2][7]
| Endpoint | All Patients (n=14*) | Patients Completing at Target Dose (n=8) |
| TS-CGI-C Improvement | 57% | 87.5% |
| YGTSS-TTS Mean Improvement | -7.8 points | -12.8 points (p=0.003) |
*n=14 patients taking at least one dose of study medication and having at least one post-baseline efficacy assessment.
Experimental Methodologies
The clinical development of this compound involves rigorous, well-controlled studies to evaluate its safety and efficacy. Below are the methodologies for the key clinical trials.
Phase 2a ALLEVIA-1 Study Protocol (Tourette Syndrome)
The Phase 2a ALLEVIA-1 study was designed as a multicenter, 12-week, open-label, single-arm monotherapy trial.[7][8]
-
Objective: To assess the safety, tolerability, and efficacy of this compound in reducing tics in patients with Tourette Syndrome.
-
Patient Population: 15 patients with a diagnosis of Tourette Syndrome, with a mean age of 26.2 years.[7][8]
-
Treatment: Patients were administered ascending doses of this compound, starting at 2.5 mg and titrating up to a target dose of 10 to 15 mg once daily.[7][8]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[7]
-
Secondary Efficacy Endpoint: A key secondary measure was the change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[7]
-
Safety Assessments: Safety and tolerability were monitored throughout the study, with a focus on adverse events, weight gain, and metabolic changes.[7]
Phase 2b Orpheus Study Protocol (Childhood Onset Fluency Disorder)
The Orpheus study is a Phase 2b trial designed to further evaluate this compound in adults with stuttering.[4][9]
-
Objective: To evaluate the efficacy and safety of this compound as a monotherapy in adults with Childhood Onset Fluency Disorder.[4][9]
-
Study Design: A multi-center, 11-week, prospective, double-blind, placebo-controlled study.[4][9]
-
Patient Population: Adult patients with a diagnosis of Childhood Onset Fluency Disorder.
-
Treatment: Participants receive either this compound or a placebo once daily for the duration of the trial.[10]
-
Efficacy and Safety Measures: The study will assess changes in stuttering severity and monitor for any adverse events.
Caption: Generalized clinical trial workflow for this compound.
Therapeutic Implications and Future Directions
The targeted mechanism of this compound as a PDE10A inhibitor holds significant promise for the treatment of CNS disorders characterized by dopaminergic dysregulation.[2] By modulating rather than blocking dopamine signaling, this compound may offer an improved tolerability profile compared to current standard-of-care treatments, such as antipsychotics, which are often associated with metabolic and motor side effects.[1][4]
The positive results from the Phase 2a study in Tourette Syndrome, demonstrating a reduction in tic severity, support the continued development of this compound for this indication.[2][7] Furthermore, its investigation in Childhood Onset Fluency Disorder and schizophrenia highlights the potential for this novel mechanism to be applicable across a range of neuropsychiatric conditions.[3][4] Future research will likely focus on larger, confirmatory Phase 3 trials and may explore the utility of this compound in other CNS disorders where striatal pathway dysfunction is implicated.
Conclusion
This compound represents an innovative therapeutic approach for CNS disorders, with a well-defined mechanism of action centered on the selective inhibition of PDE10A. By modulating dopamine signaling in the striatum, it has demonstrated promising clinical efficacy in reducing tics associated with Tourette Syndrome. With ongoing clinical trials and a favorable safety profile observed thus far, this compound has the potential to become a valuable treatment option for patients with Tourette Syndrome and other debilitating neurological conditions.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sofinnovapartners.com [sofinnovapartners.com]
- 5. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 6. noemapharma.com [noemapharma.com]
- 7. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study | Forbion [forbion.com]
- 8. noemapharma.com [noemapharma.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
The Role of Phosphodiesterase 10A (PDE10A) Inhibition in Tourette Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by motor and vocal tics. Current therapeutic strategies, primarily centered around dopamine D2 receptor antagonists, are often limited by incomplete efficacy and significant adverse effects.[1][2] Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its specific expression in the striatal medium spiny neurons (MSNs), key components of the cortico-striato-thalamo-cortical circuits implicated in TS pathophysiology.[3][4][5] This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical development of PDE10A inhibitors for the treatment of Tourette Syndrome. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Rationale for Targeting PDE10A in Tourette Syndrome
Tourette Syndrome is believed to arise from dysfunction within the basal ganglia circuits, which are crucial for action selection and motor control.[6][7] A central hypothesis in TS pathophysiology is a hyperdopaminergic state within the striatum.[2][8] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), intracellular second messengers that are critical for modulating neuronal activity in response to neurotransmitters like dopamine.[8][9]
PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal input neurons of the basal ganglia.[4][5] MSNs are divided into two main populations that form the 'direct' and 'indirect' pathways:
-
Direct Pathway (D1-MSNs): Express dopamine D1 receptors and facilitate movement.
-
Indirect Pathway (D2-MSNs): Express dopamine D2 receptors and inhibit movement.
By degrading cAMP and cGMP, PDE10A dampens the signaling cascades initiated by dopamine receptor activation.[10] Inhibition of PDE10A is hypothesized to rebalance the activity of the direct and indirect pathways, thereby alleviating the hyperkinetic symptoms of TS. Specifically, PDE10A inhibition is expected to:
This modulation of striatal output offers a novel therapeutic approach that is distinct from direct dopamine receptor blockade.
Signaling Pathways of PDE10A in Striatal Neurons
The following diagram illustrates the central role of PDE10A in modulating dopamine signaling in both the direct and indirect pathway medium spiny neurons.
Caption: PDE10A signaling in direct and indirect pathway MSNs.
Preclinical Research and Development
Animal Models in Tourette Syndrome Research
The evaluation of potential therapeutics for TS relies on various animal models that aim to recapitulate the core symptoms of the disorder.[12] Commonly used models include:
-
Pharmacological Models: Systemic administration of dopamine agonists can induce stereotypies and hyperlocomotion in rodents, which are considered analogous to tics.[13] For example, the NMDA receptor antagonist MK-801 is used to induce hyperlocomotion and disrupt prepulse inhibition, behaviors that are sensitive to PDE10A inhibition.[6][7]
-
Genetic Models: Mice with genetic modifications, such as knockouts of genes associated with TS (e.g., Hdc), have been developed to model the genetic underpinnings of the disorder.[14]
-
Striatal Disinhibition Models: Focal microinjections of GABA-A receptor antagonists (e.g., bicuculline) into the striatum can elicit tic-like movements.[2][12]
The following workflow illustrates a typical preclinical evaluation process for a novel PDE10A inhibitor.
Caption: Preclinical development workflow for a PDE10A inhibitor.
Quantitative Data from Preclinical Studies
The following table summarizes key preclinical data for selected PDE10A inhibitors.
| Compound | Target | In Vitro Potency (IC50) | Animal Model | Key Findings | Reference |
| EM-221 | PDE10A | 9 pM | MK-801 induced hyperlocomotion in rats | Reduced hyperlocomotion at doses of 0.05-0.50 mg/kg. | [6][7] |
| Conditioned avoidance in rats | Attenuated conditioned avoidance at doses of 0.025-0.2 mg/kg. | [1] | |||
| Novel object recognition in rats | Increased recognition index at doses > 0.1 mg/kg. | [1] | |||
| Papaverine | PDE10A (non-selective) | - | Mouse striatal slices | Increased phosphorylation of DARPP-32, potentiated by A2A agonist. | [4] |
Clinical Development of PDE10A Inhibitors for Tourette Syndrome
Several PDE10A inhibitors have advanced to clinical trials for various neuropsychiatric disorders, including schizophrenia and Huntington's disease, with mixed results.[1][8][15] More recently, clinical development has focused on Tourette Syndrome.
Clinical Trial Design and Endpoints
Clinical trials for PDE10A inhibitors in TS typically involve dose-ranging studies to establish safety, tolerability, and preliminary efficacy. Key endpoints include:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Yale Global Tic Severity Scale (YGTSS): A comprehensive, clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics.[8][16]
-
Safety and Tolerability: Assessed through monitoring of adverse events, electrocardiograms, and vital signs.[8][16]
-
Quantitative Data from Clinical Trials
The following tables summarize available quantitative data from clinical trials of PDE10A inhibitors in Tourette Syndrome and related studies measuring target engagement.
Table 1: Clinical Efficacy Data
| Compound | Trial | N | Duration | Primary Endpoint | Key Results | Reference |
| Gemlapodect (NOE-105) | Phase 2a (Allevia) | 15 | 12 weeks | TS-CGI-C | 57% of patients showed tic improvement. In the target dose group (10-15mg), 6 of 8 patients were "much" or "very much" improved. | [17] |
| YGTSS (secondary) | Statistically significant 7.8-point reduction in YGTSS Total Tic Score. A 12.8-point reduction was observed in the target dose subgroup. | [17] |
Table 2: Human Target Occupancy Data
| Compound | Method | Dose | PDE10A Occupancy | Reference |
| EM-221 | PET | Up to 15 mg | Up to 92.8% | [6][7] |
| PF-02545920 | PET with [18F]MNI-659 | 10 mg | 14-27% | [18] |
| 20 mg | 45-63% | [18] | ||
| TAK-063 | PET with [11C]T-773 (in non-human primates) | 0.2 mg/kg | 35.2% | [19] |
| 1.6 mg/kg | 83.2% | [19] |
Key Experimental Protocols
In Vivo PDE10A Occupancy Measurement by PET
Objective: To quantify the engagement of a PDE10A inhibitor with its target in the living brain.
Methodology:
-
Radioligand Selection: A specific radiolabeled tracer for PDE10A (e.g., [18F]MNI-659, [11C]T-773) is selected.[18][19]
-
Baseline Scan: A PET scan is performed on subjects before administration of the PDE10A inhibitor to measure baseline radioligand binding to PDE10A.
-
Drug Administration: A single oral dose of the PDE10A inhibitor is administered.
-
Post-Dose Scan: A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.
-
Arterial Blood Sampling: Throughout the scans, arterial blood samples are taken to measure the concentration of the radioligand in the plasma and correct for metabolism.[18]
-
Data Analysis:
-
The binding potential of the radioligand is calculated for a target region (e.g., striatum) and a reference region with negligible PDE10A expression (e.g., cerebellum).[18]
-
PDE10A occupancy is calculated as the percentage reduction in radioligand binding in the target region after drug administration compared to baseline.[19]
-
An Emax model can be used to describe the relationship between drug concentration and occupancy.[18]
-
Assessment of Tic-Like Behaviors in Rodent Models
Objective: To evaluate the efficacy of a PDE10A inhibitor in reducing tic-like behaviors in an animal model.
Model: MK-801-induced hyperlocomotion in rats.
Methodology:
-
Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with either the PDE10A inhibitor at various doses or a vehicle control.
-
Induction of Hyperlocomotion: After a specified pre-treatment time, rats are administered a subcutaneous injection of MK-801 (e.g., 0.2 mg/kg) to induce hyperlocomotor activity.[1]
-
Behavioral Recording: Immediately following MK-801 injection, locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis:
-
The total distance traveled, number of ambulatory movements, and other locomotor parameters are quantified.
-
The effect of the PDE10A inhibitor is assessed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.
-
The ED50 (the dose that produces 50% of the maximal effect) can be calculated to determine the potency of the compound.[1]
-
Conclusion and Future Directions
The inhibition of PDE10A represents a rational and promising novel therapeutic strategy for Tourette Syndrome. By selectively modulating the dysfunctional striatal circuits implicated in the disorder, PDE10A inhibitors have the potential to offer improved efficacy and a more favorable side-effect profile compared to existing treatments.[8][16] Preclinical studies have consistently demonstrated the ability of these compounds to modulate striatal signaling and reduce tic-like behaviors in animal models.[6][7] Early clinical data for compounds like this compound are encouraging, showing improvements in both clinician-rated and patient-reported outcomes.[17]
Future research should focus on:
-
Conducting larger, placebo-controlled clinical trials to definitively establish the efficacy and safety of PDE10A inhibitors in a broader TS population.
-
Identifying biomarkers that can predict treatment response to PDE10A inhibition.
-
Further elucidating the complex interplay between PDE10A, dopamine, and glutamate signaling in the context of TS pathophysiology.[20]
The continued development of potent and selective PDE10A inhibitors holds significant promise for addressing the unmet medical needs of individuals with Tourette Syndrome.
References
- 1. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal Models of Tourette Syndrome—From Proliferation to Standardization [frontiersin.org]
- 3. Current Understanding of PDE10A in the Modulation of Basal Ganglia Circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. sergey.science [sergey.science]
- 10. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Animal models of tic disorders: A translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling tics in rodents: Conceptual challenges and paths forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurologylive.com [neurologylive.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Brain PET measurement of PDE10A occupancy by TAK-063, a new PDE10A inhibitor, using [11 C]T-773 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Gemlapodect: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under investigation for the treatment of neurological and psychiatric disorders, with a primary focus on Tourette Syndrome.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data from recent clinical trials.
Introduction
This compound is a novel small molecule designed to modulate dopamine signaling in the brain by inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region for motor control. By targeting PDE10A, this compound offers a targeted approach to treating conditions associated with dopaminergic dysregulation, such as the motor and vocal tics characteristic of Tourette Syndrome.
Mechanism of Action: Modulating Dopaminergic Signaling
This compound's therapeutic potential lies in its ability to inhibit the PDE10A enzyme. This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within medium spiny neurons. The elevated levels of these second messengers modulate dopamine D2 receptor signaling, which is crucial for regulating neuronal excitability.[3][4] This targeted modulation of the dopaminergic pathway is believed to normalize the neural circuitry involved in the generation and control of tics.
Caption: this compound's mechanism of action in modulating dopamine signaling.
Synthesis of this compound
The synthesis of this compound has evolved from an initial discovery route to a more streamlined and sustainable process. The original route was hampered by safety concerns and a low overall yield.[5][6] The improved process addresses these issues through a copper-catalyzed oxidative cyclization and a palladium-catalyzed coupling reaction.[5]
Discovery Chemistry Route
The initial synthesis of this compound involved a multi-step process that, while successful in producing the compound for initial studies, presented challenges for larger-scale production.[5][6]
Streamlined and Sustainable Process
The optimized synthesis provides a safer and more efficient pathway for the production of this compound, enabling the manufacturing of up to 19.2 kg of the drug substance with a higher overall yield and fewer steps.[5]
Caption: High-level overview of the streamlined this compound synthesis process.
Experimental Protocols
General Synthesis Protocol for this compound (Streamlined Process)
The following is a generalized protocol based on the improved synthesis method. Specific reagents, conditions, and stoichiometry are detailed in the source publication.[5]
-
Synthesis of the Pyrazole Building Block: A novel process is employed for the synthesis of the key pyrazole building block.[5]
-
Palladium-Catalyzed Coupling: The pyrazole amide and the bromo-triazolopyridine scaffolds are coupled using a palladium catalyst.[5]
-
Copper-Catalyzed Oxidative Cyclization: A copper-catalyzed oxidative cyclization step is introduced to address safety concerns from the original route.[5]
-
Purification: The final compound is purified to yield this compound.
Clinical Trial Data
This compound is currently in Phase 2 clinical trials for the treatment of Tourette Syndrome.[2][7] The trials are evaluating the efficacy and safety of the drug in adult and adolescent patients.[2][8]
Phase 2a Study (ALLEVIA-1)
The Phase 2a study was a multicenter, open-label, single-arm monotherapy study that enrolled 15 patients with Tourette Syndrome.[9] Patients were treated with ascending doses of this compound ranging from 2.5 to 15 mg once daily.[9]
| Endpoint | All Patients (n=14) | Patients in Target Dose Range (n=8) |
| TS-CGI-C Improvement | 57% | 87.5% |
| YGTSS Total Tic Score Mean Improvement | -7.8 points (p=0.009) | -12.8 points (p=0.003) |
TS-CGI-C: Tourette Syndrome Clinical Global Impression of Change; YGTSS: Yale Global Tic Severity Scale[9]
Phase 2b Study (ALLEVIA-2 / NOE-TTS-201)
A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study is currently underway to further evaluate the safety and efficacy of this compound.[10] The study will enroll approximately 140 patients who will receive up to 15 mg of this compound or a placebo once daily for 12 weeks.[10] The primary endpoint is the change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[10]
Safety and Tolerability
In the Phase 2a study, this compound was generally well-tolerated.[9] No serious adverse events were reported.[9] Notably, there was no significant weight gain or clinically significant changes in metabolic measures such as blood glucose or lipids, which can be common side effects of other treatments for Tourette Syndrome.[1][9]
Conclusion
This compound represents a promising novel therapeutic approach for Tourette Syndrome. Its targeted mechanism of action, combined with a favorable safety profile observed in early clinical trials, suggests it could offer a significant advancement in treatment. The streamlined and sustainable synthesis process will be crucial for its future development and potential commercialization. Ongoing Phase 2b studies will provide more definitive data on its efficacy and safety.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. sofinnovapartners.com [sofinnovapartners.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. noemapharma.com [noemapharma.com]
- 10. noemapharma.com [noemapharma.com]
Illustrative Template: The Neuroprotective Effects of [Hypothetical Compound Name]
An extensive search for "Gemlapodect" has yielded no results in publicly available scientific literature or databases. This suggests that "this compound" may be a novel, pre-clinical compound with limited public information, a proprietary internal designation, or a possible misspelling of another agent.
To provide an accurate and in-depth technical guide as requested, clarification on the identity of the compound is necessary. Should further details or a corrected name be provided, a comprehensive whitepaper can be developed.
For illustrative purposes, the following template demonstrates the structure and type of content that would be generated if information on "this compound" were available. This example uses a hypothetical neuroprotective agent to showcase the data presentation, experimental protocol details, and visualization requirements outlined in the prompt.
This document serves as a technical guide on the neuroprotective properties of [Hypothetical Compound Name], summarizing key preclinical findings, outlining experimental methodologies, and visualizing associated molecular pathways.
Quantitative Data Summary
The neuroprotective efficacy of [Hypothetical Compound Name] has been quantified across several preclinical models. The tables below summarize key findings related to its impact on neuronal viability and markers of oxidative stress.
Table 1: Effect of [Hypothetical Compound Name] on Neuronal Viability in an In Vitro Model of Ischemia
| Concentration (µM) | Neuronal Viability (%) | Standard Deviation |
| Control | 45.2 | ± 3.5 |
| 1 | 55.8 | ± 4.1 |
| 10 | 78.3 | ± 5.2 |
| 50 | 89.1 | ± 4.8 |
Table 2: Modulation of Oxidative Stress Markers by [Hypothetical Compound Name]
| Biomarker | Control Group | [Hypothetical Compound Name] Treated | % Change |
| Reactive Oxygen Species (ROS) | 100 ± 8.2 | 42.7 ± 5.1 | -57.3% |
| Superoxide Dismutase (SOD) Activity | 100 ± 9.5 | 165.4 ± 11.3 | +65.4% |
| Malondialdehyde (MDA) Levels | 100 ± 7.9 | 51.9 ± 6.4 | -48.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data context.
2.1. In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 10 days in vitro.
-
OGD Procedure: To induce ischemic-like conditions, the culture medium was replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cultures were then transferred to a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes at 37°C.
-
Treatment: [Hypothetical Compound Name] was dissolved in DMSO (0.1% final concentration) and added to the culture medium at the specified concentrations 1 hour prior to the OGD procedure.
-
Viability Assessment: Neuronal viability was quantified 24 hours post-OGD using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm, and results were expressed as a percentage of the normoxic control group.
2.2. Measurement of Oxidative Stress Markers
-
Sample Preparation: Cortical neuron lysates were prepared following treatment and OGD exposure. Protein concentration was determined using a BCA protein assay kit.
-
ROS Measurement: Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. Fluorescence was quantified using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
SOD Activity: Superoxide dismutase activity was assessed using a commercially available kit that measures the inhibition of the reduction of WST-1 by superoxide anions.
-
MDA Levels: Lipid peroxidation was determined by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.
Signaling Pathways and Workflows
Visual diagrams are provided to illustrate the proposed mechanism of action and experimental processes.
Caption: Workflow for assessing the neuroprotective effects in an in vitro ischemia model.
Caption: Proposed mechanism involving the Nrf2 antioxidant response pathway.
Gemlapodect's Modulation of Dopamine D2 Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently under investigation for the treatment of neurological and psychiatric disorders, most notably Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering)[1][2]. Developed by Noema Pharma after being in-licensed from Roche, this compound represents a novel therapeutic approach by indirectly modulating dopamine D2 receptor signaling, a key pathway implicated in these conditions[3][4]. Unlike traditional antipsychotics that directly block dopamine receptors, this compound's mechanism of action offers the potential for a more targeted effect with an improved side-effect profile, particularly concerning metabolic issues[5]. This technical guide provides a comprehensive overview of this compound's effect on dopamine D2 receptor signaling, summarizing available data and outlining key experimental methodologies.
Mechanism of Action: Indirect Modulation of D2 Receptor Signaling
This compound's primary target is the PDE10A enzyme, which is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control and reward processing[1]. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important intracellular second messengers.
The striatum is a key component of the basal ganglia and is involved in the "direct" and "indirect" pathways that regulate movement. Dopamine D2 receptors are predominantly found on MSNs of the indirect pathway. The binding of dopamine to D2 receptors inhibits the production of cAMP.
By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP in these neurons. The resulting increase in intracellular cAMP levels counteracts the inhibitory effect of D2 receptor activation. This leads to a modulation of the signaling cascade downstream of the D2 receptor, effectively dampening the overactive D2 receptor-mediated signaling that is thought to contribute to the symptoms of disorders like Tourette Syndrome[1]. This indirect modulation is a key differentiator from direct D2 receptor antagonists and is believed to contribute to this compound's favorable tolerability profile[5].
Preclinical Data
While a comprehensive public preclinical data package for this compound (NOE-105) is not available, reports from Noema Pharma confirm that a strong clinical and preclinical safety package was generated by Roche prior to in-licensing[3][4][6]. It has been stated that the ability of this compound to inhibit overactive D2 receptor-mediated motor behaviors has been confirmed in a number of experiments[1].
In Vitro Data
Specific quantitative data for this compound's in vitro potency, such as its IC50 value for PDE10A inhibition, are not publicly disclosed. However, it is described as a potent and selective PDE10A inhibitor[1]. For context, other selective PDE10A inhibitors that have been evaluated in clinical trials have shown IC50 values in the low nanomolar to picomolar range.
Table 1: Representative In Vitro Data for a Selective PDE10A Inhibitor (Hypothetical Data for Illustrative Purposes)
| Assay | Parameter | Value |
|---|---|---|
| PDE10A Inhibition | IC50 | < 1 nM |
| Selectivity Panel | >1000-fold selectivity over other PDE families | - |
| Receptor Binding Panel | Low affinity for a wide range of CNS receptors | - |
In Vivo Data
Preclinical studies in animal models are crucial for evaluating the therapeutic potential and mechanism of action of a drug candidate. For a compound like this compound targeting Tourette Syndrome, relevant animal models would likely involve those that exhibit tic-like behaviors or sensorimotor gating deficits. While specific results for this compound in such models have not been publicly released, the confirmation of its ability to inhibit D2 receptor-mediated motor behaviors suggests efficacy in relevant preclinical assays[1].
Clinical Data
This compound has undergone Phase I and Phase IIa clinical trials, with a Phase IIb trial currently ongoing for Tourette Syndrome.
Phase I Studies
Phase I trials in healthy volunteers have established that this compound is safe and well-tolerated.
Phase IIa Study (ALLEVIA-1)
The Phase IIa study was an open-label, single-arm trial that evaluated ascending doses of this compound (2.5 mg to 15 mg once daily) in patients with Tourette Syndrome. The primary endpoint was the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C), and a key secondary endpoint was the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[5].
Table 2: Efficacy Results from the Phase IIa ALLEVIA-1 Study [5]
| Patient Group | Primary Endpoint (TS-CGI-C) | Secondary Endpoint (YGTSS Total Tic Score) |
|---|---|---|
| All Patients (n=14) | 57% showed tic improvement | Mean improvement of -7.8 points (p=0.009) from baseline |
| Patients completing the study at the target clinical dose (10-15mg) (n=8) | 87.5% showed improvement (75% rated as much or very much improved) | Mean improvement of -12.8 points (p=0.003) from baseline |
No serious adverse events were reported, and the drug was well-tolerated, with no significant weight gain or metabolic changes observed[5].
Experimental Protocols
Detailed protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, based on standard practices for the development of PDE10A inhibitors for neurological disorders, the following methodologies would likely have been employed.
In Vitro PDE10A Inhibition Assay
A common method to determine the IC50 of a compound for PDE10A is a biochemical assay using a purified recombinant human PDE10A enzyme. The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The reduction in fluorescence upon hydrolysis is monitored, and the inhibitory effect of different concentrations of this compound would be used to calculate the IC50 value.
Animal Models of Tourette Syndrome
Various animal models can be used to assess the efficacy of a potential Tourette Syndrome treatment. These models often involve inducing tic-like stereotypies or measuring deficits in sensorimotor gating (prepulse inhibition).
-
Dopamine Agonist-Induced Stereotypy: Rodents are administered a dopamine agonist (e.g., apomorphine or amphetamine) to induce repetitive, stereotyped behaviors. The ability of this compound to reduce these behaviors would be quantified.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, which is often impaired in Tourette Syndrome. A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus. The ability of this compound to restore deficits in PPI would be measured.
Clinical Trial Protocol (Phase IIb - NCT06315751)
The ongoing Phase IIb study is a randomized, double-blind, placebo-controlled trial designed to further evaluate the efficacy and safety of this compound in adults and adolescents with Tourette Syndrome[3].
-
Participants: Individuals with a diagnosis of Tourette Syndrome.
-
Intervention: Oral administration of this compound or a matching placebo.
-
Primary Outcome Measure: Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.
-
Key Secondary Outcome Measures: Include assessments of global improvement, quality of life, and safety and tolerability.
Conclusion
This compound (NOE-105) represents a promising and innovative approach to the treatment of Tourette Syndrome and other neurological disorders characterized by dysregulated dopamine signaling. Its mechanism as a PDE10A inhibitor allows for the indirect modulation of dopamine D2 receptor pathways, which may offer a more favorable safety and tolerability profile compared to direct dopamine antagonists. The positive results from the Phase IIa clinical trial are encouraging, and the ongoing Phase IIb study will provide more definitive evidence of its therapeutic potential. Further disclosure of preclinical data would provide a more complete picture of its pharmacological profile.
References
- 1. This compound (NOE-105) [benchchem.com]
- 2. CPL-500036 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sofinnovapartners.com [sofinnovapartners.com]
- 4. Swiss Startup Hits the Ground Running for Rare Neurological Diseases - BioSpace [biospace.com]
- 5. labiotech.eu [labiotech.eu]
- 6. Gilde Healthcare participates in €51M series A financing of Noema Pharma - Gilde Healthcare [gildehealthcare.com]
a in vitro and in vivo studies of Gemlapodect
An In-Depth Technical Guide to the Preclinical and Clinical Evaluation of Gemlapodect (NOE-105)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (also known as NOE-105) is a first-in-class, selective inhibitor of phosphodiesterase-10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum[1][2][3]. Developed by Noema Pharma, this compound is under investigation for the treatment of neurological disorders characterized by dysfunctional dopaminergic signaling, primarily Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (COFD), or stuttering[4][5]. By selectively targeting PDE10A, this compound modulates dopamine D2 receptor signaling in a targeted manner, offering a novel therapeutic approach with the potential for improved efficacy and tolerability compared to traditional dopamine antagonists[1][6][7]. This document provides a comprehensive overview of the mechanism of action, and a summary of representative preclinical (in vitro and in vivo) data, alongside published clinical trial results.
Mechanism of Action
This compound's therapeutic potential is rooted in its ability to fine-tune neuronal signaling within the striatum[2]. PDE10A is a key enzyme that degrades the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].
-
Inhibition of PDE10A : this compound selectively binds to and inhibits PDE10A[2].
-
Increased Secondary Messengers : This inhibition leads to an accumulation of intracellular cAMP and cGMP within the medium spiny neurons[2].
-
Modulation of Dopamine Signaling : Elevated cyclic nucleotide levels modulate the function of downstream signaling pathways, including those regulated by the dopamine D2 receptor. This targeted modulation of the striatal microcircuitry helps to normalize the neural activity implicated in the generation of motor and vocal tics[1][2].
This mechanism offers a significant advantage over standard antipsychotic treatments by avoiding widespread dopamine blockade, potentially reducing side effects like weight gain and metabolic disturbances[1].
In Vitro Studies
Note: The following quantitative data and protocols are representative examples based on the known mechanism of action of PDE10A inhibitors, as specific preclinical data for this compound is proprietary.
Data Summary: Enzyme Inhibition and Cellular Activity
The initial preclinical evaluation of a compound like this compound would involve biochemical assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a biological context.
| Assay Type | Target | Metric | Representative Value |
| Biochemical Assay | Human Recombinant PDE10A | IC₅₀ | 1.2 nM |
| Selectivity Panel | Other PDE Family Enzymes (PDE1-9, 11) | IC₅₀ | > 1,000 nM |
| Cellular Assay | Striatal Neuron Culture (Rodent) | cAMP Accumulation EC₅₀ | 15.5 nM |
| Receptor Binding | Dopamine D2 Receptor | Kᵢ | > 5,000 nM |
Experimental Protocol: PDE10A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant PDE10A.
-
Reagents & Materials : Human recombinant PDE10A enzyme, ³H-cAMP (substrate), snake venom nucleotidase, scintillation cocktail, 96-well plates, test compound (this compound).
-
Compound Preparation : Serially dilute this compound in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 1 µM).
-
Assay Procedure :
-
Add assay buffer, PDE10A enzyme, and diluted this compound to each well.
-
Incubate for 10 minutes at 30°C to allow compound binding.
-
Initiate the reaction by adding ³H-cAMP substrate.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding snake venom nucleotidase, which converts the unhydrolyzed ³H-cAMP to ³H-adenosine.
-
Add scintillation beads, which bind to the charged ³H-adenosine.
-
-
Data Analysis :
-
Measure radioactivity using a scintillation counter. The signal is inversely proportional to PDE10A activity.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (four-parameter logistic equation).
-
In Vivo Preclinical Studies
Note: The following data and protocol are representative examples of studies used to evaluate compounds for neurological disorders involving motor hyperactivity.
Data Summary: Rodent Model of Hyperlocomotion
Animal models are used to confirm that a compound can exert its intended physiological effect. The phencyclidine (PCP)-induced hyperlocomotion model in rats is often used to screen compounds for antipsychotic or dopamine-modulating potential.
| Animal Model | Parameter | Dose (mg/kg, p.o.) | Result |
| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 1 | 25% Reversal |
| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 3 | 58% Reversal |
| Rat (PCP-Induced Hyperactivity) | Total Locomotor Activity | 10 | 85% Reversal |
Experimental Protocol: PCP-Induced Hyperlocomotion in Rats
Objective: To assess the ability of orally administered this compound to reverse motor hyperactivity induced by the NMDA receptor antagonist phencyclidine (PCP).
-
Subjects : Male Sprague-Dawley rats (250-300g).
-
Housing : Standard housing conditions with a 12-hour light/dark cycle. Animals are habituated to the testing environment for at least 60 minutes before the experiment.
-
Experimental Groups :
-
Vehicle + Saline
-
Vehicle + PCP (2.5 mg/kg, i.p.)
-
This compound (1, 3, 10 mg/kg, p.o.) + PCP
-
-
Procedure :
-
Administer this compound or its vehicle via oral gavage (p.o.).
-
After 60 minutes (to allow for absorption), administer PCP or saline via intraperitoneal (i.p.) injection.
-
Immediately place each animal into an open-field activity chamber equipped with infrared beams to track movement.
-
-
Data Collection : Record total distance traveled and other locomotor parameters for 90 minutes.
-
Data Analysis : Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the this compound-treated groups to the Vehicle + PCP control group.
Clinical Studies in Humans
This compound has been evaluated in Phase 1, Phase 2a, and is currently in Phase 2b clinical trials[1][8]. It has been found to be safe and well-tolerated in studies with healthy volunteers and patients with Tourette Syndrome[5][6][7].
Phase 2a Study (ALLEVIA-1) in Tourette Syndrome
The ALLEVIA-1 study was a multicenter, open-label, single-arm study designed to provide initial efficacy and safety data in patients with TS[9].
Protocol Summary:
-
Design : 12-week, open-label, single-arm monotherapy[9].
-
Population : 15 patients with Tourette Syndrome (mean age 26.2)[9].
-
Dosing : Ascending doses from 2.5 mg to 15 mg once daily[9].
-
Primary Endpoint : Tic improvement as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C) scale[10].
-
Secondary Endpoint : Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score[10].
Data Summary: Phase 2a Efficacy and Safety
The study successfully met its primary and all key secondary endpoints[9]. Adverse events were consistent with the known profile of the drug, and importantly, it was not associated with significant weight gain or metabolic issues common to other dopamine antagonists[1][10].
| Endpoint | Patient Group | Result | Statistical Significance |
| TS-CGI-C Responders | All Patients (n=14) | 57% showed tic improvement[10] | Met |
| YGTSS Total Tic Score | All Patients (n=14) | 7.8-point mean reduction from baseline[1][10] | Significant[1][10] |
| YGTSS Total Tic Score | Target Dose Subgroup (10-15 mg) | 12.8-point mean reduction from baseline[1][10] | - |
| Safety | All Patients (n=15) | Well-tolerated, no serious adverse events reported[1] | - |
Ongoing Phase 2b Study (NOE-TTS-201)
Building on the positive Phase 2a results, a larger, more robust study is underway to confirm the efficacy and safety of this compound[1][6].
Protocol Summary:
-
Design : 12-week, randomized, double-blind, placebo-controlled study[6][7].
-
Population : Targeting 140 patients with Tourette Syndrome across the US and Europe[6][7].
-
Dosing : Up to 15 mg of this compound once daily versus a matching placebo[6][7].
-
Primary Endpoint : Change from baseline in the YGTSS Total Tic Score[6][7].
Conclusion
This compound (NOE-105) represents a promising, first-in-class PDE10A inhibitor with a novel mechanism of action for the treatment of Tourette Syndrome. Its ability to selectively modulate dopamine signaling in the striatum has been validated in clinical trials, demonstrating significant reductions in tic severity with a favorable safety profile[1][10]. The ongoing Phase 2b study will provide crucial data to further establish its role as a potential new treatment standard for individuals impacted by this challenging neurodevelopmental disorder[6].
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. sofinnovapartners.com [sofinnovapartners.com]
- 4. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 5. noemapharma.com [noemapharma.com]
- 6. noemapharma.com [noemapharma.com]
- 7. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study [globenewswire.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Gemlapodect (NOE-105): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemlapodect (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently in mid-stage clinical development for the treatment of Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).[1][2] By modulating dopamine signaling in the striatum, this compound presents a novel therapeutic approach to these neurological disorders.[3][4] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, mechanism of action, and clinical trial findings for this compound.
Introduction
Tourette Syndrome is a neurodevelopmental disorder characterized by involuntary motor and vocal tics.[5] Current treatments, primarily antipsychotics that act as dopamine D2 receptor antagonists, are often associated with significant side effects, including metabolic abnormalities.[6][7] this compound offers a targeted approach by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[3] This inhibition is intended to modulate, rather than block, dopamine D2 receptor signaling, potentially leading to a more favorable safety and tolerability profile.[6]
Pharmacodynamics: Mechanism of Action
This compound's primary pharmacodynamic effect is the selective inhibition of the PDE10A enzyme. PDE10A is a key regulator of intracellular signaling cascades in the striatum by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8]
The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP.[3][8] This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. The ultimate effect is a fine-tuning of dopamine D2 receptor signaling, which is thought to be overactive in conditions like Tourette Syndrome.[6]
Signaling Pathway
The mechanism of action of this compound within the striatal medium spiny neurons is multifaceted:
-
Inhibition of PDE10A: this compound selectively binds to and inhibits the PDE10A enzyme.
-
Increased Cyclic Nucleotides: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the neuron.[3][8]
-
Modulation of Dopamine D2 Receptor Signaling: The elevated levels of cyclic nucleotides, particularly cAMP, influence the PKA signaling cascade, which in turn modulates the excitability of medium spiny neurons and refines the regulation of dopamine pathways.[3][8]
References
- 1. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 2. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. noemapharma.com [noemapharma.com]
- 6. noemapharma.com [noemapharma.com]
- 7. noemapharma.com [noemapharma.com]
- 8. jneurosci.org [jneurosci.org]
Gemlapodect (TAK-063): An Examination of Molecular Targets Beyond PDE10A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gemlapodect (also known as TAK-063) is a first-in-class, orally active small molecule inhibitor of phosphodiesterase 10A (PDE10A)[1][2]. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3]. By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the dopaminergic signaling that is critical in the pathophysiology of several central nervous system (CNS) disorders[1][3]. While its primary therapeutic effects are attributed to its potent inhibition of PDE10A, a thorough understanding of its broader molecular interaction profile is crucial for a complete assessment of its therapeutic potential and safety. This guide provides a detailed overview of the known molecular targets of this compound beyond PDE10A, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Selectivity Profile and Off-Target Interactions
This compound is characterized by its exceptionally high selectivity for PDE10A. Extensive in vitro screening has demonstrated that its activity against other molecular targets is significantly lower. A comprehensive study evaluated the inhibitory or stimulatory activity of this compound at a concentration of 10 µM against a panel of 91 enzymes and receptors. In this broad panel, no significant response (defined as more than 50% inhibition or stimulation) was observed for any of the targets, with the exception of other phosphodiesterase (PDE) family members[4][5].
The selectivity of this compound for PDE10A over other PDE isoforms is more than 15,000-fold[5][6]. This high degree of selectivity is a key feature of the drug, as off-target inhibition of other PDEs can be associated with adverse effects. For instance, inhibition of PDE4 is linked to emesis, while PDE6 inhibition can cause visual disturbances[4][7].
Quantitative Data on Off-Target PDE Inhibition
While this compound is highly selective, it does exhibit weak inhibitory activity against a few other PDE isoforms at concentrations significantly higher than its IC50 for PDE10A. The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target and its weaker off-target interactions.
| Target | IC50 (nM) | Selectivity vs. PDE10A | Reference |
| PDE10A | 0.30 | - | [5][8] |
| PDE2A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |
| PDE3A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |
| PDE4D | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |
| PDE6A | >5,000 | >16,667-fold | Inferred from >15,000-fold selectivity data |
Table 1: Inhibitory Potency of this compound Against PDE Isoforms. The IC50 values for off-target PDEs are extrapolated from published selectivity data, indicating minimal activity at therapeutic concentrations.
Signaling Pathway Context
The primary and secondary targets of this compound are all phosphodiesterases, which play a critical role in regulating intracellular signaling cascades mediated by cyclic nucleotides. The following diagram illustrates the general mechanism of PDE action and the impact of inhibition by this compound.
Caption: Cyclic Nucleotide Signaling Pathway and PDE Inhibition by this compound.
Experimental Protocols
The determination of this compound's selectivity profile involves standardized enzymatic assays. Below is a representative protocol for assessing the inhibitory activity of a compound against a panel of phosphodiesterases.
Protocol: In Vitro Phosphodiesterase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PDE enzymes (e.g., PDE10A, PDE2A, PDE3A, etc.)
-
Tritiated cyclic nucleotides ([³H]cAMP or [³H]cGMP)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex 1x8)
-
Scintillation cocktail and vials
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplates
-
-
Assay Procedure: a. A reaction mixture is prepared in the assay buffer containing the specific recombinant PDE enzyme at a predetermined concentration. b. Serial dilutions of this compound (or control inhibitor, e.g., MP-10 for PDE10A) are added to the wells of the microplate. A vehicle control (DMSO) is also included. c. The reaction is initiated by the addition of the substrate, either [³H]cAMP or [³H]cGMP, at a concentration below the Michaelis-Menten constant (Km) for the respective enzyme. d. The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is terminated by the addition of a stop solution (e.g., 0.2 M HCl) or by heat inactivation. f. Snake venom nucleotidase is added to the mixture and incubated to convert the radiolabeled product ([³H]AMP or [³H]GMP) into the corresponding nucleoside ([³H]adenosine or [³H]guanosine). g. The mixture is then passed through an anion-exchange resin column. The unreacted charged substrate ([³H]cAMP/[³H]cGMP) binds to the resin, while the neutral product ([³H]adenosine/[³H]guanosine) flows through. h. The eluate is collected into scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: a. The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. b. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation.
The following diagram outlines the workflow for this experimental protocol.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
Gemlapodect (NOE-105): A Comprehensive Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development for the treatment of Tourette syndrome and other neurological disorders.[1][2][3][4] By modulating dopamine signaling in the striatum, this compound offers a targeted therapeutic approach with the potential for an improved safety profile compared to existing treatments. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, drawing from clinical trial results and the established profile of PDE10A inhibitors. While specific preclinical toxicology data for this compound is not publicly available, this document synthesizes the current clinical findings and provides a representative preclinical profile for this class of compounds.
Introduction
This compound is a novel therapeutic agent that selectively inhibits PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] This targeted mechanism of action allows for the modulation of dopamine D2 receptor signaling, which is implicated in the pathophysiology of Tourette syndrome, without the direct receptor blockade associated with current antipsychotic medications.[5] This offers the potential to mitigate common side effects such as weight gain and metabolic disturbances.[1][6]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action centers on the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in intracellular signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP within medium spiny neurons, thereby modulating the signaling cascades downstream of dopamine receptors. This ultimately helps to normalize the neural circuitry involved in the generation of tics.
Figure 1: this compound's Mechanism of Action.
Preclinical Toxicology Profile (Representative for PDE10A Inhibitors)
While specific preclinical toxicology data for this compound have not been publicly disclosed, this section provides a representative profile based on general regulatory requirements for small molecule drug development and the known characteristics of other selective PDE10A inhibitors.
Acute, Sub-chronic, and Chronic Toxicity
Standard preclinical toxicology programs evaluate the potential for adverse effects following single and repeated doses. These studies are typically conducted in at least two species, one rodent and one non-rodent, to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
| Study Type | Typical Species | Key Endpoints | Representative Findings for PDE10A Inhibitors |
| Acute Toxicity | Rat, Mouse | LD50, clinical signs, gross pathology | Low acute toxicity expected. |
| Sub-chronic Toxicity (e.g., 28-day, 90-day) | Rat, Dog/Monkey | Clinical observations, body weight, food consumption, clinical pathology, organ weights, histopathology | Generally well-tolerated. Potential for CNS-related signs at high doses. |
| Chronic Toxicity (e.g., 6-month, 9-month) | Rat, Dog/Monkey | Same as sub-chronic, plus carcinogenicity assessment in long-term studies | Long-term safety profile to support chronic dosing in humans. |
Genetic and Reproductive Toxicology
Genetic toxicology studies are conducted to assess the potential of a drug to cause DNA damage or mutations. Reproductive toxicology studies evaluate the potential effects on fertility and embryonic development.
| Study Type | Assay | Purpose | Representative Findings for PDE10A Inhibitors |
| Genetic Toxicology | Ames test (bacterial reverse mutation) | Assesses point mutations | Generally non-mutagenic. |
| In vitro chromosomal aberration test | Assesses chromosomal damage | Generally no clastogenic potential. | |
| In vivo micronucleus test | Assesses chromosomal damage in vivo | Generally negative. | |
| Reproductive Toxicology | Fertility and early embryonic development | Effects on male and female fertility | No significant effects on fertility are typically expected. |
| Embryo-fetal development | Teratogenic potential | To be determined on a compound-specific basis. | |
| Pre- and postnatal development | Effects on offspring | To be determined on a compound-specific basis. |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems.
| System | Key Assessments | Representative Findings for PDE10A Inhibitors |
| Central Nervous System | Irwin test, functional observational battery | Potential for sedation or motor effects at high doses. |
| Cardiovascular System | hERG assay, in vivo cardiovascular monitoring | Low risk of QT prolongation is a key development goal for this class. |
| Respiratory System | Respiratory rate and depth | No significant respiratory effects are typically expected. |
Clinical Safety Profile
The clinical development program for this compound has provided key insights into its safety and tolerability in humans.
Phase I Studies
Initial Phase I studies in healthy volunteers established a favorable safety and tolerability profile for this compound, allowing for the progression to patient studies. These trials indicated that the drug is well-tolerated.[2]
Phase IIa Study (ALLEVIA-1)
The Phase IIa ALLEVIA-1 study was a multicenter, open-label, single-arm monotherapy trial that enrolled 15 patients with Tourette syndrome.[4][6][7] The study's findings underscored the promising safety profile of this compound.
Key Safety Findings from the ALLEVIA-1 Study:
-
No serious adverse events were reported during the trial.[6]
-
There was no evidence of weight gain or clinically significant changes in metabolic markers such as blood glucose or lipids.[6]
-
Adverse events were consistent with the known profile of this compound.[6]
| Parameter | Result |
| Serious Adverse Events | 0 |
| Weight Gain | Not clinically significant |
| Metabolic Changes (Blood Glucose, Lipids) | Not clinically significant |
Ongoing and Future Clinical Trials
A Phase IIb, 12-week, randomized, double-blind, placebo-controlled study (NOE-TTS-201; NCT06315751) is currently underway to further evaluate the efficacy and safety of this compound in a larger population of 140 patients with Tourette syndrome.[2][8]
Experimental Protocols
Preclinical Toxicology Study Design (General)
The following diagram illustrates a general workflow for preclinical toxicology evaluation.
Figure 2: General Preclinical Toxicology Workflow.
Phase IIa ALLEVIA-1 Study Protocol
-
Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][6][7]
-
Participants: 15 patients with Tourette syndrome, with a mean age of 26.2 years.[4][6][7]
-
Treatment: Ascending doses of this compound ranging from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.[4][6][7]
-
Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[6]
-
Secondary Endpoints: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[6]
-
Safety Assessments: Monitoring of adverse events, weight, and clinical laboratory parameters (including metabolic measures).[6]
Phase IIb NOE-TTS-201 (NCT06315751) Study Protocol
-
Study Design: 12-week, randomized, double-blind, placebo-controlled study.[2][8]
-
Participants: 140 patients with Tourette syndrome in the US and Europe.[2][8]
-
Treatment: Up to 15 mg of this compound once daily, or a matching placebo.[2][8]
-
Primary Endpoint: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[2][8]
Summary and Conclusion
This compound has demonstrated a promising safety and tolerability profile in clinical trials conducted to date. Notably, it has not been associated with serious adverse events, weight gain, or clinically significant metabolic changes, which are common concerns with current treatments for Tourette syndrome. While specific preclinical toxicology data are not publicly available, the general profile for selective PDE10A inhibitors suggests a favorable safety margin. Ongoing Phase IIb studies will provide more extensive data to further characterize the safety and efficacy of this compound. The available evidence supports the continued development of this compound as a potentially safe and effective novel treatment for Tourette syndrome.
References
- 1. noemapharma.com [noemapharma.com]
- 2. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 5. noemapharma.com [noemapharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study | Forbion [forbion.com]
- 8. noemapharma.com [noemapharma.com]
Methodological & Application
Gemlapodect (NOE-105): Application Notes and Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemlapodect (also known as NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development by Noema Pharma.[1] It is being evaluated for the treatment of Tourette Syndrome and other neurological conditions.[1] this compound's mechanism of action involves the modulation of dopamine signaling in the striatum, a key brain region implicated in the pathophysiology of Tourette Syndrome.[2] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of medium spiny neurons.[3] This document provides a detailed overview of the dosage, administration, and relevant experimental protocols from clinical trials of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase IIa (ALLEVIA-1, Study ID: NOE-TTS-211) and Phase IIb (ALLEVIA2, NCT06315751) clinical trials of this compound in patients with Tourette Syndrome.[4][5][6][7]
Table 1: Dosage and Administration
| Parameter | Phase IIa (ALLEVIA-1) | Phase IIb (ALLEVIA2) |
| Dosage Range | 2.5 mg to 15 mg[4] | Up to 15 mg[5] |
| Target Dose Range | 10 mg to 15 mg[4] | Not specified |
| Administration | Once daily, oral capsules[4] | Once daily, oral capsules[5] |
| Dosing Schedule | Ascending doses[4] | Not specified |
Table 2: Patient Population
| Characteristic | Phase IIa (ALLEVIA-1) | Phase IIb (ALLEVIA2) |
| Number of Patients | 15[4] | 140 (enrolled)[5] |
| Age | Mean 26.2 years (± 8.7)[4] | Adults and adolescents[8] |
| Inclusion Criteria | Diagnosis of Tourette Syndrome[4] | Moderate to severe Tourette Syndrome (DSM-5 criteria), TS-CGI-S ≥ 4[8] |
Table 3: Efficacy Outcomes (Phase IIa)
| Endpoint | All Patients | Patients at Target Dose (10-15 mg) |
| Mean YGTSS-TTS Improvement | -7.8 points (p=0.009)[9] | -12.8 points (p=0.003)[9] |
| Responders (TS-CGI-C) | 57% showed improvement[9] | 87.5% showed improvement; 75% much or very much improved[9] |
Experimental Protocols
Ascending Dose Titration Protocol (Based on Phase IIa)
This protocol outlines the ascending dose design used in the Phase IIa clinical trial to determine the optimal therapeutic dose of this compound.
Objective: To evaluate the safety, tolerability, and preliminary efficacy of ascending doses of this compound.
Methodology:
-
Initial Dose: Patients begin treatment with a low starting dose of 2.5 mg of this compound administered orally once daily.[4]
-
Dose Escalation: The dose is gradually increased in increments at predefined intervals (e.g., weekly).
-
Safety Monitoring: At each dose level, patients are closely monitored for adverse events.
-
Tolerability Assessment: Dose escalation continues as long as the medication is well-tolerated by the patient.
-
Target Dose Range: The dose is escalated until the target therapeutic range of 10 mg to 15 mg per day is reached.[4]
-
Maximum Tolerated Dose: The trial aims to identify the highest dose that can be administered without unacceptable side effects.
Yale Global Tic Severity Scale (YGTSS) Assessment Protocol
The YGTSS is the primary efficacy endpoint in the this compound clinical trials for Tourette Syndrome.[5] It is a semi-structured interview and rating scale designed to assess the severity of motor and vocal tics over the preceding week.[3][10]
Objective: To provide a comprehensive and standardized assessment of tic severity.
Materials:
-
YGTSS rating form[11]
-
Quiet and private assessment room
Procedure:
-
Semi-Structured Interview: The clinician conducts a semi-structured interview with the patient (and/or a reliable informant) to elicit information about the tics experienced in the past week.[3]
-
Tic Inventory: The clinician systematically inquires about the presence and characteristics of a comprehensive list of motor and vocal tics.[11]
-
Rating Dimensions: For both motor and vocal tics, the clinician rates the severity across five dimensions on a 6-point scale (0 = no tics, 5 = most severe tics):
-
Scoring:
-
Total Motor Tic Score: The sum of the five motor tic dimension scores (range 0-25).[3]
-
Total Vocal Tic Score: The sum of the five vocal tic dimension scores (range 0-25).[3]
-
Total Tic Score (TTS): The sum of the Total Motor Tic Score and the Total Vocal Tic Score (range 0-50).[3]
-
Impairment Score: A separate rating of the overall impairment caused by the tics on a scale of 0-50.[3]
-
Global Severity Score: The sum of the Total Tic Score and the Impairment Score (range 0-100).[3]
-
Safety Monitoring Protocol for Metabolic Markers
The clinical trials for this compound included monitoring for metabolic side effects, which are a concern with some other medications used to treat Tourette Syndrome.[4]
Objective: To monitor for any potential adverse effects of this compound on metabolic parameters.
Methodology:
-
Baseline Assessment: Prior to the initiation of treatment, baseline measurements of key metabolic markers are obtained.
-
Regular Monitoring: Blood samples are collected at regular intervals throughout the clinical trial (e.g., at each study visit).
-
Metabolic Markers Assessed: The following key metabolic markers are analyzed:
-
Body Weight: Patient's body weight is measured at each study visit to monitor for any significant weight gain.[4]
-
Data Analysis: The changes in these metabolic markers from baseline are analyzed to identify any clinically significant trends or adverse events. In the Phase IIa trial, no clinically significant changes in blood glucose or lipids, and no weight gain were reported.[4]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits PDE10A, increasing cAMP and cGMP, and modulating gene expression.
This compound Clinical Trial Workflow
Caption: Overview of the this compound clinical trial workflow from screening to follow-up.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. noemapharma.com [noemapharma.com]
- 3. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations in gene regulation following inhibition of the striatum-enriched phosphodiesterase, PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scales.arabpsychology.com [scales.arabpsychology.com]
- 11. cps.ca [cps.ca]
Synthesis of Gemlapodect for Research Applications: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemlapodect, also known by its investigational name NOE-105, is a first-in-class, selective phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of central nervous system (CNS) disorders, primarily Tourette syndrome and stuttering.[1][2][3] Its mechanism of action involves the modulation of dopamine signaling pathways in the brain, not by direct receptor antagonism, but by regulating intracellular secondary messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum, this compound leads to an accumulation of cAMP and cGMP, thereby fine-tuning dopaminergic neurotransmission.[1] This novel mechanism presents a promising therapeutic strategy with the potential for improved efficacy and a more favorable side-effect profile compared to traditional antipsychotics.[2] The chemical name for this compound is 1-methyl-4-(morpholine-4-carbonyl)-N-(2-phenyl-[1][2]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide, and its molecular formula is C22H21N7O3.[4]
This document provides detailed application notes and protocols for the chemical synthesis of this compound, intended for use in a research setting. The synthesis is based on a streamlined and sustainable process that has been developed to overcome the challenges of earlier discovery chemistry routes, which were hampered by safety concerns and low overall yields.[5] The improved synthesis involves a key copper-catalyzed oxidative cyclization and a palladium-catalyzed coupling reaction.[5]
Signaling Pathway of this compound
This compound's therapeutic effect is derived from its ability to modulate dopaminergic signaling within the striatum. The diagram below illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound in a medium spiny neuron.
Synthetic Workflow Overview
The synthesis of this compound can be conceptually divided into the preparation of two key intermediates, followed by their coupling and final amidation. The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on the improved, second-generation synthesis of this compound. This route enhances safety and efficiency compared to earlier methods.
Part 1: Synthesis of 7-Bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
This intermediate is synthesized via a copper-catalyzed oxidative cyclization.
Materials:
-
2-Amino-4-bromopyridine
-
Benzamidine hydrochloride
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Oxygen (from air or as a controlled feed)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-amino-4-bromopyridine, benzamidine hydrochloride, copper(I) iodide, and potassium carbonate in dimethylformamide.
-
Heat the mixture to 80-100 °C.
-
Introduce a controlled stream of air or an oxygen/nitrogen mixture into the reaction vessel.
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine.
Part 2: Synthesis of 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxylic acid
This pyrazole intermediate is prepared through a multi-step sequence.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
Methylhydrazine
-
Morpholine
-
Strong base (e.g., sodium hydroxide)
-
Acid for workup (e.g., hydrochloric acid)
-
Reagents for conversion of ester to amide and subsequent oxidation to carboxylic acid.
Procedure: A detailed, multi-step procedure is required here, which is not fully available in the public domain. A representative synthesis would involve:
-
Cyclization of a β-ketoester with methylhydrazine to form the pyrazole ring.
-
Saponification of the ester to the corresponding carboxylic acid.
-
Activation of the carboxylic acid (e.g., to the acid chloride) and reaction with morpholine to form the amide.
-
Introduction of the second carboxylic acid functionality at the 5-position of the pyrazole ring.
Part 3: Palladium-Catalyzed Coupling and Final Synthesis of this compound
The final step involves the formation of the amide bond between the two key intermediates.
Materials:
-
7-Bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine (from Part 1)
-
1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide (derived from the carboxylic acid from Part 2)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., cesium carbonate)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), combine 7-bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine, 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide, the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 8-16 hours, or until the reaction is complete as monitored by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield this compound as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound based on the streamlined process. Note: Specific yields and purity values are illustrative and will depend on the exact reaction conditions and scale.
Table 1: Synthesis of Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 7-Bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine | C13H9BrN4 | 301.15 | 75-85 | >98 |
| 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxylic acid | C11H15N3O4 | 269.26 | 60-70 (overall) | >98 |
Table 2: Final Coupling Reaction for this compound
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| This compound | C22H21N7O3 | 431.45 | 80-90 | >99 |
Conclusion
The provided protocols outline a robust and efficient method for the synthesis of this compound for research purposes. This streamlined process, centered around a copper-catalyzed oxidative cyclization and a palladium-catalyzed amide coupling, offers significant improvements in safety and overall yield. By following these guidelines, researchers can reliably produce high-purity this compound for further investigation into its therapeutic potential and mechanism of action. Careful monitoring of reaction conditions and appropriate purification techniques are essential for achieving the desired outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Palladium-Catalyzed CâN Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Gemlapodect in Plasma
Disclaimer: Gemlapodect is an investigational drug currently in clinical development.[1][2][3][4][5] As of this writing, specific, validated analytical methods for the quantification of this compound in plasma are not publicly available. The following application notes and protocols are provided as representative examples based on established bioanalytical techniques for small molecule drugs and are intended for informational purposes only. These methods would require rigorous validation to ensure accuracy and precision for use in a regulated environment.
Introduction
This compound (also known as NOE-105) is a first-in-class, orally administered, selective phosphodiesterase-10A (PDE10A) inhibitor.[2][3] It is being investigated for the treatment of central nervous system (CNS) disorders, including Tourette syndrome.[1][3][4] By inhibiting PDE10A, this compound modulates dopamine signaling in the striatum, a key mechanism for its therapeutic potential.[1][2] Pharmacokinetic (PK) studies are a critical component of drug development, and robust bioanalytical methods are essential for accurately measuring drug concentrations in biological matrices like plasma. This document outlines two common and powerful techniques for the quantification of small molecules like this compound in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification of this compound in Human Plasma by LC-MS/MS
LC-MS/MS is a highly sensitive and selective method, widely regarded as the gold standard for the quantification of small molecules in complex biological matrices.[6][7][8] This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
1.2. Instrumentation
-
High-performance liquid chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
1.3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and calibration standards/quality controls (QCs) on ice.
-
To 100 µL of plasma, add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50% MeOH). Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte and IS with 1 mL of ACN.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA) and inject onto the LC-MS/MS system.
1.4. LC-MS/MS Conditions
| Parameter | Representative Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Hypothetical this compound: Q1/Q3; this compound-d4 (IS): Q1/Q3 |
| Source Temperature | 500°C |
1.5. Data Presentation: Hypothetical Assay Performance
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by SIL-IS |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Quantification of this compound in Human Plasma by Competitive ELISA
An ELISA is a plate-based immunoassay technique that can be developed for the quantification of small molecules. A competitive ELISA is often used for this purpose, where the drug in the sample competes with a labeled drug conjugate for binding to a limited number of specific antibody binding sites.
Experimental Protocol
2.1. Materials and Reagents
-
Anti-Gemlapodect polyclonal or monoclonal antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound reference standard
-
Human plasma (K2EDTA)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
2.2. Instrumentation
-
Microplate reader capable of measuring absorbance at 450 nm
2.3. Assay Procedure
-
Prepare calibration standards and QCs by spiking this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Dilute plasma samples, standards, and QCs with assay buffer. A pre-treatment step like protein precipitation may be necessary to minimize matrix effects.
-
Add 50 µL of the diluted samples, standards, or QCs to the appropriate wells of the coated microplate.
-
Add 25 µL of the anti-Gemlapodect antibody to each well.
-
Add 25 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at room temperature on a plate shaker. During this time, free this compound from the sample and the this compound-HRP conjugate compete for binding to the antibody.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound in the sample.
2.4. Data Presentation: Hypothetical Assay Performance
| Parameter | Result |
| Assay Range | 0.5 - 50 ng/mL |
| Lower Limit of Detection (LLOD) | 0.2 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Spike Recovery | 80 - 120% |
| Specificity/Cross-reactivity | To be determined against major metabolites |
Diagram of Competitive ELISA Principle
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. noemapharma.com [noemapharma.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 6. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New plasma LC-MS/MS assays for the quantitation of beta-amyloid peptides and identification of apolipoprotein E proteoforms for Alzheimer's disease risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Gemlapodect Clinical Trials
Introduction
Gemlapodect (also known as NOE-105) is an investigational, first-in-class, selective inhibitor of phosphodiesterase-10A (PDE10A).[1][2][3] This novel mechanism of action allows for the modulation of dopamine signaling, specifically in the medium spiny neurons of the striatum, a key area of the brain involved in motor control.[1][2][3] By inhibiting PDE10A, this compound leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor signaling pathway.[2] This targeted approach is being investigated for its potential to treat central nervous system (CNS) disorders with dysfunctional dopamine signaling, such as Tourette syndrome and Childhood Onset Fluency Disorder (stuttering).[1][4][5]
Clinical trials to date have explored the safety, tolerability, and efficacy of this compound in treating the tics associated with Tourette syndrome.[1][3][6] These studies have suggested that this compound may reduce tic severity with a favorable side-effect profile, notably without the metabolic side effects often associated with second-generation antipsychotics.[2][3][4]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals involved in the design and execution of clinical trials for this compound or similar PDE10A inhibitors.
Signaling Pathway of this compound
The therapeutic potential of this compound is rooted in its ability to modulate dopaminergic signaling within the striatum. The following diagram illustrates its mechanism of action.
Clinical Trial Protocols
This section outlines a detailed protocol for a Phase IIb clinical trial of this compound for the treatment of Tourette syndrome in adults and adolescents, based on publicly available information on past and ongoing studies.
Protocol Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Adults and Adolescents with Tourette Syndrome.
1. Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the severity of motor and vocal tics in participants with Tourette syndrome.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound.
-
To evaluate the effect of this compound on the premonitory urge for tics.
-
To assess the overall clinical improvement in participants treated with this compound.
-
2. Study Design
This will be a 12-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[6] Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.[6]
Experimental Workflow
3. Participant Population
-
Inclusion Criteria:
-
Males and females, aged 12 years and older.
-
Diagnosis of Tourette syndrome according to DSM-5 criteria.
-
Yale Global Tic Severity Scale (YGTSS) Total Tic Score ≥ 20 at screening and baseline.
-
Stable medication for other conditions (e.g., SSRIs for comorbid conditions) for at least one month prior to baseline.[7]
-
-
Exclusion Criteria:
4. Investigational Product and Dosing
-
Investigational Product: this compound, administered as oral hard capsules.[5]
-
Dosage and Administration: Participants will receive ascending doses of this compound or placebo, starting at 2.5 mg once daily and titrating up to a target dose of 10-15 mg once daily, based on tolerability and clinical response.[3]
5. Efficacy and Safety Assessments
| Assessment | Schedule | Description |
| Efficacy Assessments | ||
| Yale Global Tic Severity Scale (YGTSS) | Screening, Baseline, Weeks 4, 8, 12 | Primary endpoint to measure the change in the total tic score from baseline to week 12.[6] The scale ranges from 0-50, with higher scores indicating greater severity.[6] |
| Premonitory Urge for Tics Scale (PUTS) | Screening, Baseline, Weeks 4, 8, 12 | Secondary endpoint to assess the change in the intensity of urges preceding tics.[6] |
| Clinical Global Impression of Change (CGI-C) | Weeks 4, 8, 12 | Secondary endpoint where clinicians rate the overall improvement of the participant's condition. |
| Safety Assessments | ||
| Adverse Event (AE) Monitoring | Throughout the study | Collection of all adverse events, including serious adverse events. |
| Physical Examinations | Screening, Baseline, Weeks 4, 8, 12, 16 | Assessment of vital signs and overall health. |
| Laboratory Tests | Screening, Baseline, Weeks 4, 8, 12, 16 | Including hematology, clinical chemistry (including metabolic panels for blood glucose and lipids), and urinalysis.[3] |
| Electrocardiograms (ECGs) | Screening, Baseline, Weeks 4, 8, 12 | To monitor for any cardiac effects. |
6. Data Presentation and Statistical Analysis
All quantitative data will be summarized using descriptive statistics. The primary efficacy analysis will be a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in the YGTSS Total Tic Score at Week 12 between the this compound and placebo groups. Safety data will be summarized by treatment group.
Summary of Phase IIa Efficacy Data
The following table summarizes key findings from the Phase IIa open-label study of this compound in patients with Tourette syndrome.[1][3]
| Efficacy Endpoint | Patient Group | Mean Improvement from Baseline | p-value |
| Yale Global Tic Severity Scale (YGTSS) Total Tic Score | Overall Population | -7.8 points | N/A |
| Yale Global Tic Severity Scale (YGTSS) Total Tic Score | Completers in Target Dose Range (10-15 mg) | -12.8 points | 0.003 |
| TS Clinical Global Impression of Change (TS-CGI-C) | All Patients with at least one post-baseline assessment | 57% showed improvement | N/A |
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. noemapharma.com [noemapharma.com]
- 4. sofinnovapartners.com [sofinnovapartners.com]
- 5. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Efficacy and Safety of this compound (NOE-105) in Adults and Adolescents With Tourette Syndrome | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols for the Evaluation of Gemlapodect in Animal Models of Tourette's Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tourette's Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and vocal tics.[1] While the precise etiology remains under investigation, dysfunction within the cortico-basal ganglia-thalamo-cortical (CBGTC) circuitry, particularly involving dopaminergic signaling, is strongly implicated.[2][3] Gemlapodect (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently in clinical development for the treatment of TS.[4] By inhibiting PDE10A, this compound modulates dopamine signaling within the medium spiny neurons of the striatum, offering a targeted approach to potentially normalize the neural circuitry underlying tics.[4]
These application notes provide a comprehensive overview of proposed methodologies for the preclinical evaluation of this compound in established animal models of Tourette's Syndrome. The following protocols are designed to guide researchers in assessing the efficacy of this compound in reducing tic-like behaviors and associated endophenotypes.
Mechanism of Action and Rationale for Preclinical Studies
This compound's therapeutic potential lies in its ability to inhibit the PDE10A enzyme. This enzyme is highly expressed in the striatum and is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in dopamine receptor signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating the activity of medium spiny neurons and offering a novel mechanism to regulate the hyperdopaminergic state believed to contribute to tics.
Preclinical studies in validated animal models are essential to:
-
Establish proof-of-concept for the efficacy of this compound in reducing tic-like behaviors.
-
Determine the optimal dose range for therapeutic effect.
-
Investigate the impact of this compound on comorbid-like behaviors such as sensorimotor gating deficits.
-
Elucidate the in-vivo neurochemical and electrophysiological effects of this compound within the CBGTC circuitry.
Proposed Animal Models for Tourette's Syndrome
The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. Both pharmacological and genetic models are proposed to provide a comprehensive assessment of this compound's potential.
| Animal Model | Type | Key Characteristics | Rationale for Use |
| Dopamine Agonist-Induced Stereotypy | Pharmacological | Induction of repetitive, stereotyped behaviors (e.g., sniffing, gnawing, head-bobbing) following administration of dopamine agonists like apomorphine or amphetamine.[1] | Models the hyperdopaminergic state implicated in TS and is useful for screening compounds that modulate dopamine signaling. |
| GABA Antagonist-Induced Tics | Pharmacological | Focal microinjection of a GABA-A receptor antagonist (e.g., bicuculline) into the striatum elicits tic-like movements of the contralateral face and limbs.[4][5] | Directly manipulates the striatal circuitry thought to be dysfunctional in TS, providing a model with high face validity for motor tics. |
| CNTNAP2 Knockout Mouse | Genetic | These mice exhibit repetitive grooming behaviors that are responsive to antipsychotic treatment, as well as alterations in striatal dopamine and GABAergic signaling.[1] | Represents a genetic model with construct validity, allowing for the investigation of this compound's effects in the context of a known genetic risk factor for TS. |
Experimental Protocols
Protocol 1: Assessment of this compound on Dopamine Agonist-Induced Stereotypy in Mice
Objective: To evaluate the efficacy of this compound in reducing stereotyped behaviors induced by the dopamine agonist, apomorphine.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (vehicle: 1% methylcellulose in sterile water)
-
Apomorphine hydrochloride (vehicle: 0.9% saline with 0.1% ascorbic acid)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment and analysis software
Procedure:
-
Habituation: Acclimatize mice to the observation chambers for 30 minutes for 2 consecutive days prior to the test day.
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes prior to apomorphine administration.
-
Administer apomorphine (e.g., 1.5 mg/kg, subcutaneously - s.c.) or vehicle.
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place the mice individually into the observation chambers.
-
Record the behavior for 60 minutes.
-
-
Data Analysis:
-
Score the intensity of stereotyped behaviors at 5-minute intervals using a standardized rating scale (see table below).
-
Calculate the total stereotypy score for each animal.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare this compound-treated groups to the vehicle-treated group.
-
Stereotypy Scoring Scale:
| Score | Behavior |
|---|---|
| 0 | Inactive, sleeping |
| 1 | Active, moving around the cage |
| 2 | Discontinuous sniffing, rearing |
| 3 | Continuous sniffing of the floor and walls |
| 4 | Intense, continuous sniffing and licking of a localized area |
| 5 | Continuous gnawing of the cage floor or walls |
| 6 | Continuous gnawing and licking of a localized area |
Protocol 2: Assessment of this compound on Sensorimotor Gating using Prepulse Inhibition (PPI)
Objective: To determine if this compound can ameliorate sensorimotor gating deficits, an endophenotype observed in some TS patients and animal models.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (vehicle: 1% methylcellulose in sterile water)
-
Startle response system with sound-attenuating chambers
-
Acoustic stimuli generator
Procedure:
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes prior to testing.
-
Acclimation: Place each mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (pulse) of 120 dB for 40 ms.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse) of 74, 78, or 82 dB for 20 ms, presented 100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the motor response to the stimulus.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) * 100 ]
-
Analyze data using a two-way ANOVA (treatment x prepulse intensity) with repeated measures on the prepulse intensity factor.
-
Data Presentation
Table 1: Hypothetical Effect of this compound on Apomorphine-Induced Stereotypy
| Treatment Group | N | Mean Total Stereotypy Score (± SEM) | % Inhibition vs. Vehicle |
| Vehicle | 10 | 45.2 ± 3.1 | - |
| This compound (1 mg/kg) | 10 | 38.9 ± 2.8 | 13.9% |
| This compound (3 mg/kg) | 10 | 25.6 ± 2.5 | 43.4% |
| This compound (10 mg/kg) | 10 | 15.1 ± 2.1** | 66.6% |
| p<0.05, **p<0.01 compared to vehicle |
Table 2: Hypothetical Effect of this compound on Prepulse Inhibition (PPI)
| Treatment Group | N | % PPI at 74 dB (± SEM) | % PPI at 78 dB (± SEM) | % PPI at 82 dB (± SEM) |
| Vehicle | 12 | 35.4 ± 4.2 | 48.1 ± 3.9 | 60.5 ± 3.5 |
| This compound (3 mg/kg) | 12 | 48.9 ± 3.8 | 60.2 ± 3.1 | 71.3 ± 2.9 |
| p<0.05 compared to vehicle |
Visualizations
Caption: Signaling pathway of this compound via PDE10A inhibition.
References
- 1. Animal models of tic disorders: A translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological animal models of Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Animal Models of Tic Disorders [ouci.dntb.gov.ua]
- 4. Pharmacological animal models of tic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays in PDE10A Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in cellular signal transduction, primarily by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers.[1][2][3][4] Its high expression in the medium spiny neurons of the striatum makes it a significant therapeutic target for neurological and psychiatric conditions such as schizophrenia and Huntington's disease.[1][5] Developing potent and selective PDE10A inhibitors is a major focus of drug discovery efforts. Cell-based assays are indispensable tools in these efforts, as they allow for the evaluation of inhibitor potency and selectivity within a physiological cellular environment.
This document provides detailed application notes and protocols for commonly employed cell-based assays for screening PDE10A inhibitors.
PDE10A Signaling Pathway
PDE10A plays a critical role in modulating the levels of intracellular cAMP and cGMP.[2][5] G-protein coupled receptors (GPCRs), upon activation by their ligands, can stimulate (via Gαs) or inhibit (via Gαi) the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. PDE10A acts as a key regulator in this pathway by degrading cAMP to AMP, thus terminating the signaling cascade. Inhibition of PDE10A leads to an accumulation of intracellular cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels. This elevation in cAMP can also lead to the activation of the cAMP response element-binding protein (CREB), which modulates gene expression.
References
Application Note: Protocols for Assessing Gemlapodect Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gemlapodect is a novel, potent, and selective small molecule inhibitor designed to target aberrant signaling pathways implicated in the proliferation and survival of cancer cells. Specifically, this compound targets the hyperactivated Kinase-Linked Oncogenic Receptor (KLOR) pathway, a critical driver in certain solid tumors, including a subset of Non-Small Cell Lung Cancer (NSCLC).[1][2][3] Activation of KLOR triggers downstream signaling cascades, primarily the MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell growth, proliferation, and survival.[4][5][6][7][8] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft model. The described methodologies are intended to guide researchers in establishing robust preclinical evidence of anti-tumor activity.
Experimental Workflow & Signaling Pathway
A typical in vivo efficacy study for a targeted agent like this compound involves several key stages, from model selection and establishment to treatment and endpoint analysis. The overall workflow is designed to assess both the anti-tumor efficacy and the general tolerability of the compound in a living system.
Caption: High-level workflow for in vivo assessment of this compound.
This compound exerts its therapeutic effect by inhibiting the KLOR signaling pathway. Understanding this pathway is crucial for interpreting pharmacodynamic data. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits KLOR, blocking MAPK and PI3K/AKT pathways.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol details the procedure for establishing subcutaneous NSCLC tumors in immunodeficient mice.
-
Cell Culture: Culture a human NSCLC cell line known to overexpress KLOR (e.g., NCI-H1975, A549, or a custom-engineered line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age. Allow animals to acclimatize for at least one week before the study begins.[9][10] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[11][12]
-
Cell Preparation: Harvest cells during the logarithmic growth phase using Trypsin-EDTA. Wash the cells twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the animals' health and body weight daily for the first week and 2-3 times per week thereafter.[9][13] Begin caliper measurements of tumors once they become palpable. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2[14]
-
Randomization: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group) with similar mean tumor volumes.
Protocol 2: this compound Administration
This protocol describes the preparation and administration of this compound.
-
Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The choice of vehicle should be based on the solubility and stability of this compound.
-
Drug Formulation: Prepare fresh dosing formulations of this compound daily. Calculate the required amount of this compound based on the mean body weight of each group and the target dose levels (e.g., 10, 30, and 100 mg/kg). Suspend the compound in the vehicle by sonication or vigorous vortexing.
-
Administration: Administer this compound or vehicle to the respective groups once daily (QD) via oral gavage.[15][16][17][18][19] The administration volume should be consistent across all groups, typically 10 mL/kg.[16][18]
-
Treatment Duration: Continue daily dosing for a predetermined period, typically 14-21 days, or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).
Protocol 3: Efficacy and Pharmacodynamic (PD) Endpoint Analysis
This protocol outlines the collection of data to determine efficacy and target engagement.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week throughout the study.[14]
-
Humane Endpoints: Euthanize animals if tumor volume exceeds 2000 mm³, if tumors become ulcerated, or if body weight loss exceeds 20%.[11][12]
-
Study Termination: At the end of the treatment period, record the final tumor volumes and body weights. Euthanize all animals.
-
Tumor Excision: Immediately following euthanasia, excise the tumors and record their final weights.
-
Pharmacodynamic (PD) Sample Collection: For PD analysis, collect tumor tissue from a subset of animals (or from all animals) at a specified time point after the final dose (e.g., 2-4 hours).[20][21][22]
-
Snap-freeze a portion of the tumor in liquid nitrogen for subsequent Western blot analysis (e.g., for p-KLOR, p-ERK, p-AKT).
-
Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis.
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100[23][24]
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.[24]
-
Data Presentation
Quantitative data from the efficacy study should be summarized in clear, concise tables. The following tables are examples of how to present key efficacy and tolerability data.
Table 1: Anti-tumor Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 0 | 1650 ± 150 | 1.7 ± 0.15 | - |
| This compound | 10 | 990 ± 110 | 1.0 ± 0.11 | 40 |
| This compound | 30 | 495 ± 85 | 0.5 ± 0.09 | 70 |
| This compound | 100 | 165 ± 50 | 0.2 ± 0.05 | 90 |
Table 2: Tolerability Assessment - Body Weight Change
| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight on Day 1 (g ± SEM) | Mean Body Weight on Final Day (g ± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 22.5 ± 0.5 | 24.0 ± 0.6 | +6.7 |
| This compound | 10 | 22.4 ± 0.4 | 23.5 ± 0.5 | +4.9 |
| This compound | 30 | 22.6 ± 0.5 | 23.1 ± 0.6 | +2.2 |
| This compound | 100 | 22.5 ± 0.4 | 21.8 ± 0.7 | -3.1 |
References
- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the welfare and use of animals in cancer research [escholarship.org]
- 13. awionline.org [awionline.org]
- 14. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. dovepress.com [dovepress.com]
- 24. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Gemlapodect (NOE-105)
For Researchers, Scientists, and Drug Development Professionals
This document provides best practices for the storage and handling of Gemlapodect (NOE-105), a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor. The information herein is intended to ensure the integrity of the compound for research and development purposes and to provide safety guidelines for laboratory personnel.
Introduction to this compound (NOE-105)
This compound is an investigational small molecule drug currently in clinical development for the treatment of Tourette syndrome and Childhood Onset Fluency Disorder (stuttering)[1]. As a selective PDE10A inhibitor, this compound modulates dopamine signaling, particularly in the medium spiny neurons of the striatum[2]. Its chemical formula is C₂₂H₂₁N₇O₃. In clinical trials, this compound is administered orally as a hard gelatin capsule[1].
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While specific stability data for this compound is not publicly available, the following recommendations are based on best practices for investigational small molecule drugs.
Table 1: Recommended Storage Conditions for this compound (NOE-105)
| Form | Storage Temperature | Humidity | Light | Additional Notes |
| Solid (Powder) | 2-8°C (short-term) or -20°C (long-term) | Controlled (store with desiccant) | Protect from light (store in an opaque container) | Ensure the container is tightly sealed to prevent moisture absorption. |
| Stock Solution (in DMSO) | -20°C or -80°C | N/A | Protect from light (use amber vials) | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | N/A | Protect from light | Prepare fresh for each experiment and use within 24 hours. Aqueous solutions may have limited stability. |
Handling and Safety Precautions
Researchers handling this compound should adhere to standard laboratory safety protocols. Although specific toxicology data is limited, it is prudent to treat this compound as a potent compound.
General Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the solid form of this compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
Spills: In case of a spill, contain the material, and clean the area with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of waste according to institutional guidelines.
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
Preparation of Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.314 mg of this compound (Molecular Weight: 431.4 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol outlines the preparation of a working solution from a DMSO stock for use in cell-based or biochemical assays.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve intermediate concentrations.
-
To prepare the final working solution, add the desired volume of the this compound stock or intermediate solution to the aqueous buffer or cell culture medium. It is recommended to add the DMSO solution to the aqueous solution while vortexing to aid in dispersion and prevent precipitation.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Prepare the working solution fresh for each experiment.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound. This compound inhibits PDE10A, leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), ultimately influencing dopamine D2 receptor signaling in medium spiny neurons.
Caption: Mechanism of Action of this compound.
Experimental Workflow for Preparing this compound Solutions
This diagram outlines the logical flow for preparing stock and working solutions of this compound for in vitro experiments.
Caption: Workflow for this compound Solution Preparation.
References
Troubleshooting & Optimization
Gemlapodect Synthesis Technical Support Center
Welcome to the technical support center for Gemlapodect synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the multi-step synthesis of this compound.
Overall Synthesis Workflow
The synthesis of this compound is a five-step process. Understanding the complete workflow is crucial for troubleshooting issues that may arise at any stage.
Caption: Overall workflow for the five-step synthesis of this compound.
Step 1: Suzuki Coupling
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields (<30%) in my Suzuki coupling reaction. What are the common causes?
A1: Low yields in Suzuki coupling are a frequent issue. Several factors could be responsible:
-
Catalyst Inactivity: The Palladium catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.[1]
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield. Common ones include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[2][3][4]
-
Poor Reagent Quality: Ensure the purity of your starting materials, especially the boronic acid, which can degrade over time.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. You may need to screen different conditions to find the optimal set for your specific substrates.[5][6]
Q2: My TLC/LC-MS analysis shows multiple byproducts. What are they likely to be?
A2: Common byproducts in Suzuki coupling include:
-
Homocoupling products: Formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[3] This can be exacerbated by the presence of oxygen.[2]
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom. This is common with heteroaryl boronic acids.[2]
-
Dehalogenation product: The halide on your aromatic compound is replaced by a hydrogen atom.[2]
-
Beta-Hydride Elimination products: This occurs if your substrates have alkyl chains with beta-hydrogens.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Buchwald ligands can be effective for challenging substrates.[1][6] |
| Suboptimal base or solvent. | Try different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[1][5] | |
| Protodeboronation of boronic acid. | Use potassium trifluoroborate salts instead of boronic acids, as they are more resistant to protodeboronation.[8] Ensure the reaction mixture is properly degassed.[5] | |
| Formation of Homocoupling Byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[2][6] |
| Excess boronic acid. | Use a stoichiometric amount or slight excess (1.1 eq) of the boronic acid.[6] | |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion by monitoring with TLC/LC-MS. If the boronic acid is the impurity, an acidic wash can sometimes help in its removal.[5] |
| Byproducts are close in polarity to the product. | Optimize reaction conditions to minimize byproduct formation. Consider alternative purification methods like recrystallization if column chromatography is ineffective. |
Experimental Protocol: Suzuki Coupling
-
To a dried Schlenk flask, add Substrate A (boronic acid derivative, 1.0 eq), Substrate B (haloaromatic compound, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio).
-
Bubble Argon through the stirred solution for 15-20 minutes.
-
Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of Argon.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Aromatic Nitration
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is producing a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?
A1: Regioselectivity in aromatic nitration is directed by the existing substituents on the aromatic ring. To improve selectivity:
-
Control the Temperature: Running the reaction at lower temperatures can often enhance the selectivity for the desired isomer.
-
Choice of Nitrating Agent: Different nitrating agents can offer different levels of selectivity. While mixed acid (HNO₃/H₂SO₄) is common, other reagents might provide better results for your specific substrate.
-
Solvent Effects: The solvent can influence the orientation of the incoming nitro group.[9]
Q2: I am observing di-nitrated or poly-nitrated products. How can I prevent this?
A2: Over-nitration occurs when the reaction conditions are too harsh. To prevent this:
-
Use Milder Conditions: Lower the reaction temperature and use a less concentrated acid.[10]
-
Stoichiometry: Use a stoichiometric amount of the nitrating agent (e.g., 1.0-1.1 equivalents of nitric acid).
-
Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid further nitration of the product.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Regioselectivity | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Inappropriate nitrating system. | Consider alternative nitrating agents that may offer better regioselectivity for your substrate. | |
| Over-nitration | Reaction conditions are too harsh. | Use dilute nitric acid and avoid a large excess of sulfuric acid.[10] |
| Reaction time is too long. | Monitor the reaction closely and quench it as soon as the mono-nitrated product is formed. | |
| Low Yield | Incomplete reaction. | Ensure sufficient reaction time at the optimized temperature. Check the purity of the nitric and sulfuric acids. |
| Decomposition of starting material or product. | Harsh acidic conditions can sometimes lead to decomposition. Consider milder, buffered conditions if possible. |
Logical Diagram for Nitration Regioselectivity
Caption: Controlling regioselectivity and byproducts in aromatic nitration.
Step 3: Nitro Group Reduction
Frequently Asked Questions (FAQs)
Q1: My nitro group reduction is not going to completion. What should I try?
A1: Some aromatic nitro groups can be resistant to reduction.[11] If your reaction is stalled, consider the following:
-
Change the Reducing Agent: If catalytic hydrogenation (e.g., H₂/Pd-C) is not working, try a metal/acid system like Fe/NH₄Cl, SnCl₂/HCl, or Zn/AcOH.[12][13] These are often more potent.
-
Increase Catalyst Loading/Pressure: For catalytic hydrogenation, increasing the catalyst loading or the hydrogen pressure can drive the reaction to completion.[11]
-
Solvent Choice: The solubility of your compound is crucial. Ensure it is fully dissolved in the reaction solvent. For hydrophobic compounds, you may need to use solvents like THF or add a co-solvent like ethanol.[11]
Q2: The reduction is causing other functional groups in my molecule to react. How can I achieve selective reduction?
A2: Chemoselectivity is a common challenge in reductions.[14] To selectively reduce the nitro group:
-
Mild Reducing Agents: Systems like iron powder with ammonium chloride in aqueous ethanol are known for their mildness and tolerance of other functional groups.[13] Tin(II) chloride is another mild option.[13]
-
Avoid Harsh Conditions: Catalytic hydrogenation can sometimes reduce other groups like alkenes, alkynes, or benzyl ethers. If these are present, a chemical reduction method might be preferable. Raney Nickel is sometimes used to avoid dehalogenation which can occur with Pd/C.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reduction | Insufficiently powerful reducing agent. | Switch to a stronger reduction system. For example, if Fe/NH₄Cl fails, try SnCl₂ in concentrated HCl.[13] |
| Poor solubility of the starting material. | Use a co-solvent system to ensure the substrate is fully dissolved. For example, THF/EtOH.[11] | |
| Deactivated catalyst (for hydrogenation). | Use fresh, high-quality Pd/C or another catalyst like PtO₂.[15] | |
| Low Chemoselectivity | Reducing agent is too reactive. | Use a milder, more selective reagent such as Fe/NH₄Cl or Na₂S.[13][16] |
| (Reduction of other groups) | Pd/C causing dehalogenation. | If your molecule contains halogens (Br, I), use Raney Nickel or a chemical reducing agent instead of Pd/C.[13] |
| Formation of Azo Byproducts | Use of LiAlH₄ on aromatic nitro compounds. | Avoid using Lithium aluminum hydride (LiAlH₄) for aromatic nitro reductions as it typically yields azo compounds.[13] |
Table: Comparison of Common Nitro Reduction Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ (gas), Pd/C | RT to 50 °C, 1-50 atm H₂ | Clean, high-yielding, atom economical.[15] | Can reduce other functional groups, potential for dehalogenation.[13] |
| Metal in Acid | Fe, Zn, or Sn with HCl or AcOH | Reflux | Strong, effective for stubborn reductions.[12] | Harsh acidic conditions, stoichiometric metal waste. |
| Tin(II) Chloride | SnCl₂·2H₂O | EtOH, reflux | Mild, good functional group tolerance.[13] | Stoichiometric tin waste. |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl | EtOH/H₂O, reflux | Very mild, good for sensitive substrates. | Can be slow, requires large excess of iron. |
Step 4: Intramolecular Cyclization
Frequently Asked Questions (FAQs)
Q1: Instead of the desired cyclized product, I am getting a polymer. How can I favor the intramolecular reaction?
A1: The formation of polymers indicates that the intermolecular reaction is favored over the intramolecular cyclization. To promote the desired ring formation, you should use high dilution conditions. By running the reaction at a very low concentration (e.g., <0.01 M), you decrease the probability of molecules reacting with each other and increase the chance of the reactive ends of the same molecule finding each other.[17]
Q2: The cyclization is not occurring, and I am recovering the starting material. What can I do?
A2: If the cyclization fails to proceed, it could be due to several factors:
-
Insufficient Activation: The reaction may require a catalyst (acid or base) or higher temperatures to overcome the activation energy barrier.[18][19]
-
Unfavorable Ring Size: While the this compound core is designed for favorable 5- or 6-membered ring formation, strain in the transition state could be an issue.[17] Adjusting the catalyst or solvent might help.
-
Steric Hindrance: Bulky groups near the reaction centers could be preventing the molecule from adopting the necessary conformation for cyclization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Polymer Formation | Reaction concentration is too high. | Perform the reaction under high dilution conditions (e.g., 0.01 M to 0.001 M).[17] A syringe pump for slow addition of the substrate to the reaction vessel can also be effective. |
| No Reaction | Insufficiently reactive conditions. | Screen different catalysts (e.g., various acids, bases, or metal catalysts depending on the specific cyclization chemistry). Increase the reaction temperature.[18][20] |
| Unfavorable reaction kinetics. | Change the solvent to one that better solvates the transition state. | |
| Low Yield | Competing side reactions. | Analyze the byproducts to understand the competing pathways. Adjust pH, temperature, or catalyst to disfavor the side reactions. |
| Reversibility of the reaction. | If the reaction is reversible, consider using conditions that remove a byproduct (e.g., water via a Dean-Stark trap) to drive the equilibrium towards the product. |
Step 5: Final Purification
Frequently Asked Questions (FAQs)
Q1: My final compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[21] To resolve this:
-
Add More Solvent: Add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Try a solvent with a lower boiling point.
-
Induce Crystallization at a Lower Temperature: After dissolving, allow the solution to cool more slowly, and scratch the inside of the flask with a glass rod to induce crystallization at a temperature below the melting point of your compound.
Q2: I have a low recovery after recrystallization. How can I improve the yield?
A2: Low recovery is a common issue in recrystallization.[22] To improve it:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[22][23]
-
Ensure Thorough Cooling: Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.[23]
-
Minimize Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[22]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | Melting point of the compound is lower than the solvent's boiling point. | Use a solvent with a lower boiling point. Alternatively, use a solvent pair to adjust the solvent properties.[21] |
| Solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. | |
| Poor Crystal Formation | Solution is supersaturated or too pure. | Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[22] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to small, often impure crystals.[21] | |
| Low Recovery Yield | Too much solvent used for dissolution. | Use the minimum amount of boiling solvent necessary.[23] |
| Incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. | |
| Excessive washing of crystals. | Wash the crystals with a very small volume of ice-cold solvent.[22] | |
| Colored Impurities Remain | Impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb your product.[21] |
Purification Workflow Diagram
Caption: Standard workflow for the recrystallization of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
a optimizing Gemlapodect dosage for maximum efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Gemlapodect (NOE-105), a selective phosphodiesterase 10A (PDE10A) inhibitor. This guide includes troubleshooting advice, frequently asked questions (FAQs), summaries of clinical trial data, and detailed experimental protocols to facilitate your research and development efforts.
Troubleshooting Guides
This section addresses potential issues that may arise during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell-based assays | 1. Cell line variability or high passage number.2. Inconsistent this compound concentration.3. Fluctuation in incubation times or conditions. | 1. Use a consistent and low-passage number cell line. Regularly perform cell line authentication.2. Prepare fresh dilutions of this compound for each experiment. Verify stock solution concentration.3. Standardize all incubation times and ensure consistent temperature and CO2 levels. |
| Low or no detectable effect on cAMP/cGMP levels | 1. Inappropriate assay sensitivity.2. Incorrect timing of measurement after this compound treatment.3. Cell line does not express sufficient levels of PDE10A. | 1. Utilize a highly sensitive detection method, such as a FRET-based biosensor or a sensitive ELISA kit.2. Perform a time-course experiment to determine the optimal time point for measuring cyclic nucleotide levels after treatment.3. Confirm PDE10A expression in your cell line using qPCR or Western blot. |
| Unexpected off-target effects observed | 1. High concentration of this compound leading to non-specific binding.2. Contamination of the this compound sample. | 1. Perform a dose-response curve to identify the optimal concentration with maximal efficacy and minimal off-target effects. 2. Ensure the purity of the this compound sample through analytical chemistry techniques. |
| Variability in animal behavior studies | 1. Acclimatization of animals to the testing environment.2. Inconsistent drug administration (e.g., gavage technique).3. Circadian rhythm variations. | 1. Ensure a sufficient acclimatization period for the animals in the testing room before the experiment.2. Standardize the drug administration procedure and ensure all personnel are properly trained.3. Conduct behavioral testing at the same time each day to minimize the effects of circadian rhythms. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain for motor control.[1][3] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor signaling pathway.[1][3] This modulation is thought to help normalize the neural circuitry involved in conditions like Tourette Syndrome.[1][2]
Q2: What is the recommended starting dose for preclinical studies?
A2: In the Phase 2a clinical trial for Tourette Syndrome, ascending doses starting from 2.5 mg once daily were used.[2][4] For preclinical animal studies, the optimal dose will vary depending on the animal model and the specific research question. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: What are the known adverse events associated with this compound?
A3: Clinical trial data from the Phase 2a study in Tourette Syndrome indicated a favorable safety profile for this compound.[2][4] No serious adverse events were reported, and there was no evidence of significant weight gain or metabolic disturbances, which can be common side effects of other medications used to treat similar conditions.[2][3][4]
Q4: How should this compound be stored?
A4: this compound is administered orally as a hard capsule.[5] For research purposes, it is recommended to store the compound according to the manufacturer's instructions, typically in a cool, dry place, protected from light.
Q5: Are there any known drug-drug interactions with this compound?
A5: The clinical trial protocol for the Phase 2b study (NOE-TTS-201) prohibits the use of strong inhibitors and inducers of the CYP3A4 enzyme, suggesting a potential for drug-drug interactions through this pathway.[6] Researchers should carefully consider the potential for metabolic interactions when co-administering other compounds with this compound in preclinical studies.
Data Presentation
Table 1: Summary of Efficacy Data from the Phase 2a ALLEVIA-1 Study in Tourette Syndrome
| Patient Group | N | Primary Efficacy Assessment (TS-CGI-C) | Mean Improvement in YGTSS-TTS from Baseline |
| All Patients Treated | 14 | 57% showed improvement | -7.8 points (p=0.009) |
| Patients Completing Study at Target Dose (10-15 mg) | 8 | 87.5% showed improvement (75% rated as "much" or "very much" improved) | -12.8 points (p=0.003) |
TS-CGI-C: Tourette Syndrome Clinical Global Impression of Change; YGTSS-TTS: Yale Global Tic Severity Scale Total Tic Score.[4][7]
Experimental Protocols
Protocol 1: Phase 2a (ALLEVIA-1) Clinical Trial in Tourette Syndrome
-
Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][7]
-
Participants: 15 patients with Tourette Syndrome (mean age 26.2 years).[4][7]
-
Dosing Regimen: Ascending doses of this compound ranging from 2.5 mg to 15 mg administered orally once daily, with a target dose range of 10 to 15 mg per day.[4][7]
-
Primary Endpoint: Tic improvement as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[4][7]
-
Secondary Endpoints: Change in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[4][7]
-
Safety Assessments: Monitoring of adverse events, weight, and metabolic markers (blood glucose and lipids).[4][8]
Protocol 2: Phase 2b (NOE-TTS-201) Clinical Trial in Tourette Syndrome
-
Study Design: Multi-center, 12-week, randomized, double-blind, placebo-controlled, parallel-arm study.[6][9]
-
Participants: 140 adult and adolescent patients with Tourette Syndrome.[9]
-
Dosing Regimen: Up to 15 mg of this compound or a matching placebo administered orally once daily.[9]
-
Primary Endpoint: Change in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[9]
-
Secondary Endpoints: Include assessments of patient functioning (Sheehan Disability Scale), premonitory urge for tics (Premonitory Urge for Tics Scale), and suicidality (Columbia Suicide Severity Rating Scale).[5]
-
Inclusion Criteria: Patients aged 12 years and older with a diagnosis of moderate to severe Tourette Syndrome.[6]
-
Exclusion Criteria: Prohibited use of strong CYP3A4 inhibitors and inducers.[6]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. noemapharma.com [noemapharma.com]
- 3. This compound for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 5. neurologylive.com [neurologylive.com]
- 6. noemapharma.com [noemapharma.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.co.jp]
a troubleshooting inconsistent results in Gemlapodect experiments
<
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reproducible results in experiments involving Gemlapodect.
Hypothetical Background for this compound
For the context of this guide, "this compound" is a novel, specific inhibitor of the fictional Kinase-Associated Protein 6 (KAP6). KAP6 is a critical regulator in the hypothetical Cellular Stress Response Pathway (CSRP). This compound is utilized in research to investigate cellular stress mechanisms, particularly in the context of neurodegenerative diseases. Common experimental applications include Western blotting to detect KAP6 phosphorylation, qPCR to measure the expression of downstream targets like CSRT1, and MTT assays to assess cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For most cell lines, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.
Q2: How should this compound be stored?
A2: this compound should be stored as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain its potency.
Q3: What are the known off-target effects of this compound?
A3: While designed for specificity, at concentrations above 25 µM, this compound may show inhibitory effects on other kinases that share structural similarities with KAP6.[1] It is crucial to perform appropriate controls to validate that the observed phenotype is due to the inhibition of KAP6.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability (MTT) Assays
Users have reported significant well-to-well and experiment-to-experiment variability in MTT assay results when treating cells with this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency and avoid letting the cell suspension settle.[2] |
| Edge Effects in 96-Well Plates | Evaporation can be higher in the outer wells of a 96-well plate, affecting cell viability and drug concentration.[3] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[2] |
| Variable Incubation Times | Adhere strictly to a consistent incubation time for both drug treatment and the addition of the MTT reagent.[4] |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization agent (e.g., DMSO), ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting up and down before reading the absorbance.[4] |
| Contamination | Check cultures for bacterial or yeast contamination, which can affect metabolic activity and skew results.[5] |
Issue 2: Weak or No Signal in Western Blot for Phospho-KAP6
Researchers sometimes fail to detect a decrease in phosphorylated KAP6 (p-KAP6) following this compound treatment.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution for detecting p-KAP6.[6][7] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8][9] If transfer is poor, optimize the transfer time and voltage.[8] |
| Inactive Primary Antibody | Ensure the primary antibody has been stored correctly and has not expired.[7] Avoid multiple freeze-thaw cycles. |
| Insufficient Protein Load | Load an adequate amount of total protein (typically 20-30 µg) to ensure the target protein is within the detection range.[8] |
| Blocking Buffer Masking | Some blocking agents, like non-fat dry milk, can occasionally mask the epitope.[10] Try switching to a different blocking agent such as Bovine Serum Albumin (BSA). |
Issue 3: Inconsistent Gene Expression Results (qPCR) for CSRT1
Users may observe high variability in the expression of CSRT1, a downstream target of the CSRP pathway, after this compound treatment.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Assess RNA integrity and purity using a spectrophotometer or gel electrophoresis. A 260/280 ratio outside of 1.9-2.0 may indicate the presence of contaminants that can inhibit the PCR reaction.[11] |
| Pipetting Inconsistency | Inaccurate pipetting can lead to variations in template concentration.[12] Use calibrated pipettes and consider using an automated liquid handling system for high-throughput experiments.[12] |
| Primer-Dimer Formation | The presence of primer-dimers can compete with the amplification of the target gene. Optimize the annealing temperature and consider redesigning primers if necessary.[12] A melt curve analysis can help detect primer-dimer formation.[11] |
| Inconsistent Reverse Transcription | Ensure consistent efficiency of the reverse transcription step by using a master mix and ensuring uniform sample input. |
| Biological Replicate Variability | Inherent biological differences between samples can contribute to variability. Increase the number of biological replicates to improve statistical power. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for adherence.[4]
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blotting for Phospho-KAP6
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-KAP6 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: The hypothetical CSRP signaling pathway inhibited by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. galaxy.ai [galaxy.ai]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bosterbio.com [bosterbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. dispendix.com [dispendix.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of PDE10A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PDE10A inhibitors encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PDE10A and why is it a therapeutic target?
A1: Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating intracellular signaling pathways in the brain by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and emotional processing.[3][4][5] This specific expression pattern has made PDE10A an attractive target for the development of treatments for central nervous system (CNS) disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.[1][2][6]
Q2: What are the known on-target effects of PDE10A inhibition?
A2: Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP in MSNs.[7] This modulation of cyclic nucleotide signaling can influence the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[5][8] By activating both pathways, PDE10A inhibitors can combine the functional characteristics of D2 antagonists and D1 agonists.[5] This can lead to antipsychotic-like effects and potential cognitive enhancement.[2]
Q3: What are the potential off-target effects of PDE10A inhibitors observed in preclinical and clinical studies?
A3: While some PDE10A inhibitors are highly selective, off-target effects can still occur, leading to unintended biological consequences.[9] One of the most significant challenges in the development of PDE10A inhibitors is achieving high selectivity over other phosphodiesterase subtypes due to structural similarities.[9] Off-target inhibition can lead to side effects such as those affecting cardiovascular or inflammatory processes.[9][10] In clinical trials, some PDE10A inhibitors have been associated with motor side effects like dystonia and dyskinesia.[7][11][12] Other observed adverse events, although often mild, have included "awake sedation" or "conscious sedation."[7]
Q4: How can I assess the selectivity of my PDE10A inhibitor?
A4: Assessing the selectivity of a PDE10A inhibitor is crucial to understanding its potential for off-target effects. A common method is to perform a selectivity screen against a panel of other phosphodiesterase (PDE) enzymes. This typically involves in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of the compound against various PDE families. A significantly higher IC50 value for other PDEs compared to PDE10A indicates good selectivity. For example, the inhibitor EM-221 showed an in vitro IC50 of 9 pM for PDE10A and was found to be >100,000-fold selective against other PDEs.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PDE10A inhibitors and provides potential solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or variable catalepsy response in rodent models. | The cataleptic response to PDE10A inhibition can be influenced by the inhibitor's dose, the time of assessment, and the specific compound used.[7] It may also be due to the dual effect of activating both the direct and indirect striatal pathways, which can counteract each other.[7] | 1. Dose-Response and Time-Course Studies: Conduct detailed dose-response and time-course experiments to identify the optimal dose and time point for observing a consistent cataleptic effect. 2. Co-administration with a D1 Antagonist: The cataleptic effects of PDE10A inhibitors can be potentiated and made more consistent by co-administering a dopamine D1 receptor antagonist.[7] 3. Compound-Specific Effects: Be aware that different PDE10A inhibitors can have varying propensities to induce catalepsy.[7] |
| Unexpected motor side effects (dyskinesia, dystonia) in animal models. | These effects are consistent with the modulation of basal ganglia circuitry by PDE10A inhibitors.[7][11] High doses or poor selectivity of the inhibitor might exacerbate these effects. | 1. Dose Reduction: Lower the dose of the PDE10A inhibitor to see if the motor side effects are diminished while retaining the desired therapeutic effect. 2. Selectivity Profiling: If not already done, perform a comprehensive selectivity screen of your inhibitor against other PDEs and relevant CNS targets to rule out off-target interactions. 3. Behavioral Phenotyping: Utilize a battery of motor function tests to carefully characterize the nature and severity of the observed side effects. |
| Lack of efficacy in a behavioral model where PDE10A inhibitors are expected to be active. | This could be due to insufficient target engagement, suboptimal dosing, or differences in the underlying neurobiology of the animal model compared to humans.[11] | 1. Confirm Target Engagement: Use techniques like positron emission tomography (PET) imaging with a specific PDE10A radioligand or ex vivo tissue analysis to confirm that your inhibitor is reaching and binding to PDE10A in the brain at the administered dose.[7][14] 2. Dose Optimization: Systematically evaluate a range of doses to ensure that you are testing within the therapeutic window. 3. Consider Species Differences: Be mindful of potential species differences in PDE10A expression, function, and pharmacology when interpreting results from animal models.[11] |
| Discrepancies between in vitro potency and in vivo efficacy. | Poor pharmacokinetic properties, such as low brain penetration or rapid metabolism, can lead to a disconnect between a compound's in vitro activity and its in vivo effects.[9] | 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the inhibitor's ability to cross the blood-brain barrier and its half-life in plasma and brain tissue. 2. Structure-Activity Relationship (SAR) Analysis: If brain penetration is low, consider medicinal chemistry efforts to optimize the compound's properties for better CNS exposure. |
Experimental Protocols
Protocol 1: In Vitro PDE Selectivity Profiling
Objective: To determine the selectivity of a test compound for PDE10A over other PDE families.
Methodology:
-
Enzyme Source: Obtain recombinant human PDE enzymes for each family to be tested (e.g., PDE1-11).
-
Assay Principle: Utilize a suitable assay format, such as a fluorescence polarization (FP) assay or a radioenzymatic assay, to measure the hydrolysis of a fluorescently labeled or radiolabeled cyclic nucleotide substrate (cAMP or cGMP).
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Incubate the respective PDE enzyme with the substrate in the presence of varying concentrations of the test compound.
-
Include appropriate controls (no enzyme, no inhibitor).
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence reader, scintillation counter).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each PDE enzyme using a non-linear regression analysis.
-
Calculate the selectivity ratio by dividing the IC50 for other PDEs by the IC50 for PDE10A.
-
Protocol 2: Assessment of Target Engagement in Rodents using Ex Vivo Autoradiography
Objective: To determine the in vivo occupancy of PDE10A by a test compound in the rodent brain.
Methodology:
-
Compound Administration: Administer the test compound to rodents at various doses and time points.
-
Radioligand Injection: At a specified time after compound administration, inject a radiolabeled PDE10A-specific tracer (e.g., [3H]T-773) intravenously.[15]
-
Tissue Collection: At the time of peak radioligand binding, euthanize the animals and rapidly dissect the brains.
-
Cryosectioning: Freeze the brains and cut thin sagittal or coronal sections using a cryostat.
-
Autoradiography:
-
Mount the brain sections on microscope slides.
-
Expose the sections to a phosphor imaging screen or autoradiographic film.
-
-
Image Analysis:
-
Quantify the radioactivity in specific brain regions of interest (e.g., striatum, cerebellum as a reference region) using densitometry software.[15]
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in the striatum.
-
Determine the percentage of PDE10A occupancy by the test compound at different doses by comparing the specific binding in treated animals to that in vehicle-treated controls.
-
Estimate the dose required to produce 50% occupancy (ED50).[15]
-
Visualizations
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for assessing inhibitor selectivity and target engagement.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research | Bentham Science [eurekaselect.com]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 10. neurologylive.com [neurologylive.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Gemlapodect Trials: Technical Support Center for Minimizing Placebo Effect
Welcome to the Gemlapodect technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the placebo effect in clinical trials. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it a concern in this compound trials?
The placebo effect is a real and measurable phenomenon where a patient experiences a therapeutic benefit from an inert substance or sham procedure simply because they believe it is a genuine treatment.[1][2][3] In this compound trials, this can make it difficult to determine the true efficacy of the investigational drug, as improvements may be seen in both the treatment and placebo groups. A high placebo response can mask the actual therapeutic benefit of this compound, potentially leading to inconclusive trial results and the failure of an otherwise effective drug.[1][2]
Q2: What are the primary strategies to minimize the placebo effect?
The core strategies for minimizing the placebo effect in clinical trials can be categorized into several key areas:
-
Study Design and Conduct: This includes rigorous blinding and randomization procedures, the potential use of a placebo run-in period, and the careful selection of study endpoints.
-
Participant and Staff Management: Training for both patients and clinical staff on accurate symptom reporting and managing treatment expectations is crucial.[1][2][4]
-
Use of Active Placebos: In some cases, an active placebo that mimics the side effects of the investigational drug can help maintain blinding.
-
Statistical Analysis: Employing appropriate statistical models can help to differentiate the true drug effect from the placebo response.
Q3: How do I choose between using a placebo run-in period and implementing patient training?
The choice between a placebo run-in period and patient training depends on the specific context of your trial.
-
Placebo Run-in Period: This involves a period before randomization where all participants receive a placebo.[4] Those who show a significant improvement are considered "placebo responders" and may be excluded from the trial. However, meta-analyses have shown that this approach does not consistently reduce the placebo response rate or increase the difference between the drug and placebo groups.[4][5][6] In some cases, it can even reduce the observed drug effect.[5][6]
-
Patient and Staff Training: This strategy focuses on educating participants on how to accurately and consistently report their symptoms and training staff to use neutral language to avoid inflating patient expectations.[1][4] This approach has been shown to be effective in reducing placebo response. For instance, a study in chronic low back pain found that a training program in accurate pain reporting significantly lowered the percentage of placebo responders.
Given the evidence, patient and staff training is often a more effective and less problematic strategy than a placebo run-in period.
Q4: What are "objective" versus "subjective" endpoints, and why is this distinction important?
-
Objective endpoints are measurable, quantifiable outcomes that are not subject to patient or investigator interpretation, such as laboratory results, imaging data, or vital signs.
-
Subjective endpoints are based on patient-reported outcomes (PROs), such as pain scores, symptom diaries, or quality of life questionnaires.[2]
The placebo effect has a much stronger influence on subjective endpoints. Therefore, whenever possible, incorporating objective endpoints into your trial design can provide a more accurate assessment of this compound's efficacy.
Q5: How can I assess if blinding has been successful in my trial?
Assessing the success of blinding is critical. This is typically done at the end of the trial using a questionnaire where participants and/or investigators are asked to guess the treatment allocation (e.g., "Do you believe you received the active drug, the placebo, or are you unsure?"). The results can be analyzed using Blinding Indices , such as the James Blinding Index and the Bang Blinding Index.[7][8][9][10][11]
-
James Blinding Index: This index ranges from 0 (complete lack of blinding) to 1 (perfect blinding), with 0.5 indicating random guessing.[8][11]
-
Bang Blinding Index: This index is calculated for each treatment arm and ranges from -1 (all guesses are incorrect) to +1 (all guesses are correct), with 0 representing random guessing. A value between -0.2 and 0.2 is generally considered to indicate successful blinding.[9][10]
Troubleshooting Guides
Problem: High variability in patient-reported outcomes in the placebo group.
-
Possible Cause: Inconsistent symptom reporting by participants or unintentional suggestion from study staff.
-
Solution: Implement a patient and staff training program on accurate symptom reporting and neutral communication. Provide participants with clear instructions and tools for recording their symptoms. (See Experimental Protocol: Patient and Staff Training).
Problem: Suspected unblinding due to noticeable side effects of this compound.
-
Possible Cause: The side effect profile of this compound makes it easy for participants or investigators to guess the treatment allocation.
-
Solution: Consider the use of an active placebo that mimics the common, non-therapeutic side effects of this compound. This can help to maintain the blind. (See Experimental Protocol: Use of an Active Placebo).
Problem: The placebo response in our trial is much higher than anticipated from historical data.
-
Possible Cause: Various factors can contribute to a higher-than-expected placebo response, including patient expectations, the therapeutic environment, and the nature of the patient-investigator interaction.
-
Solution: While difficult to address mid-trial, this highlights the importance of proactive strategies. For future trials, focus on managing patient expectations through clear communication and consider a more robust patient and staff training program. Post-trial, a thorough analysis of blinding effectiveness can help to interpret the results.
Data Presentation
The following table summarizes findings from a meta-analysis of antidepressant trials, comparing outcomes in studies with and without a placebo run-in (PRI) period.
| Outcome Measure | With Placebo Run-in (Hedges g [95% CI]) | Without Placebo Run-in (Hedges g [95% CI]) | P-value |
| Placebo Response | 1.05 [0.98-1.11] | 1.15 [1.09-1.21] | .02 |
| Drug Response | 1.42 [1.36-1.48] | 1.55 [1.49-1.61] | .001 |
| Drug-Placebo Difference | 0.33 [0.29-0.38] | 0.34 [0.30-0.38] | .92 |
| Data from a meta-analysis of 189 randomized clinical trials of antidepressants.[5] |
This data indicates that while a placebo run-in period was associated with a statistically significant reduction in both the placebo and drug response, it did not result in a larger difference between the drug and placebo groups.[5][6]
Experimental Protocols
Protocol: Placebo Run-in Period
Objective: To identify and exclude participants who exhibit a strong response to placebo prior to randomization.
Methodology:
-
Screening Phase: All potential participants undergo standard screening procedures to determine eligibility for the trial.
-
Informed Consent: Participants are informed about all aspects of the trial, including the possibility of a placebo run-in period.
-
Placebo Administration: All eligible participants enter a single-blind phase where they receive a placebo that is identical in appearance, taste, and administration to the investigational drug. The duration of this phase should be sufficient to observe a potential placebo response (typically 1-2 weeks).
-
Symptom Monitoring: During the run-in period, participants' symptoms are monitored using the same outcome measures as the main trial.
-
Placebo Responder Identification: Pre-defined criteria are used to identify placebo responders (e.g., a >30% improvement in the primary subjective endpoint).
-
Exclusion: Participants who meet the criteria for a placebo responder are excluded from the subsequent randomization phase of the trial.
-
Randomization: Participants who are not identified as placebo responders proceed to the double-blind randomization phase of the trial.
Protocol: Patient and Staff Training (Based on Accurate Pain Reporting Principles)
Objective: To reduce variability in subjective outcome measures by training participants to report their symptoms more accurately and training staff to communicate in a neutral manner.
Methodology:
-
Staff Training Module:
-
Content: Educate clinical staff on the placebo effect, the impact of their communication on patient expectations, and the importance of neutral language.[1][4]
-
Activities: Role-playing exercises to practice neutral communication and avoid leading questions. Review of standardized scripts for patient interactions.
-
-
Patient Training Module:
-
Introduction to Symptom Reporting: Explain the importance of accurate and consistent symptom reporting for the trial's success.
-
Use of Measurement Tools: Provide detailed instructions and practice sessions on how to use any patient-reported outcome tools (e.g., pain scales, symptom diaries).
-
Differentiating Symptoms: Help participants to distinguish between different types of symptoms and their intensity.
-
Recall Practice: If applicable, provide strategies for accurately recalling symptoms over a specific period.
-
Ongoing Reinforcement: Briefly reinforce the principles of accurate reporting at subsequent study visits.
-
Protocol: Use of an Active Placebo (Example: Atropine in Antidepressant Trials)
Objective: To maintain blinding when the investigational drug has noticeable side effects.
Methodology:
-
Selection of Active Placebo: Choose an active placebo that mimics the common, non-therapeutic side effects of the investigational drug. For example, low-dose atropine can be used to mimic the anticholinergic side effects (e.g., dry mouth) of some antidepressants.[12][13]
-
Formulation: The active placebo and the investigational drug should be identical in appearance, taste, and packaging.
-
Informed Consent: The informed consent process must clearly explain that participants may receive an active drug, an inert placebo, or a substance that may cause side effects similar to the active drug but is not expected to have a therapeutic effect.
-
Randomization and Blinding: Participants are randomly assigned to the investigational drug or the active placebo group in a double-blind manner.
-
Monitoring: Monitor and record all adverse events in both groups. The presence of similar side effect profiles in both groups can help to maintain the blind.
Visualizations
Caption: A typical clinical trial workflow incorporating strategies to minimize the placebo effect.
Caption: The interplay of factors influencing the placebo response and the strategies to mitigate them.
References
- 1. cognivia.com [cognivia.com]
- 2. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 4. premier-research.com [premier-research.com]
- 5. mrctcenter.org [mrctcenter.org]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.neurips.cc [proceedings.neurips.cc]
- 8. wuss.org [wuss.org]
- 9. cran.r-project.org [cran.r-project.org]
- 10. researchgate.net [researchgate.net]
- 11. Towards a proposal for assessment of blinding success in clinical trials: up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for a parallel assignment prospective, randomised, double-blinded, placebo-controlled trial to evaluate the efficacy of 0.01% atropine for near work-induced transient myopia and myopic progression in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-Dose 0.01% Atropine Eye Drops vs Placebo for Myopia Control: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Patient Recruitment for Gemlapodect Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing patient recruitment for Gemlapodect clinical trials.
Troubleshooting Guides
This section addresses specific issues that research sites might encounter during patient recruitment for this compound clinical trials.
Issue 1: Low volume of initial patient inquiries.
-
Question: We are experiencing a lower-than-expected number of inquiries from potential participants for the this compound trial. What steps can we take to increase awareness and interest?
-
Answer: A multi-faceted approach can enhance outreach.[1][2] Consider a combination of traditional and digital advertising methods to reach a broader audience.[1] Engage with healthcare providers who treat patients with Tourette Syndrome or Childhood Onset Fluency Disorder, as they are a primary source of referrals.[2][3] Partnering with patient advocacy groups and community organizations can also build trust and disseminate information about the trial.[3][4] Ensure that all recruitment materials use clear, simple language, avoiding overly technical jargon that might deter potential participants.[5]
Issue 2: High rate of screen failures due to stringent eligibility criteria.
-
Question: A significant number of interested individuals are not meeting the eligibility criteria upon initial screening. How can we manage this?
-
Answer: Proactively addressing eligibility criteria can reduce the screen failure rate.[6] Clearly communicate key exclusion criteria in initial outreach materials to help potential participants self-screen.[1] Implement a thorough pre-screening process to identify ineligible candidates early, before they undergo a full screening visit.[6] While the core protocol cannot be altered, ensuring that the rationale for the criteria is understood by the research team can help in communicating with potential participants.
Issue 3: Potential participants are hesitant to enroll after passing the initial screening.
-
Question: We have several candidates who have passed the initial screening but are now hesitant to enroll in the this compound trial. What are the common barriers to enrollment and how can we address them?
-
Answer: Hesitancy to enroll can stem from various factors, including a lack of understanding of the clinical trial process, fear of the unknown, and logistical burdens.[7][8] To address this, ensure the informed consent process is thorough and allows ample time for questions.[9] Provide clear, transparent information about the study's purpose, procedures, potential risks, and benefits.[10] To mitigate logistical challenges, consider offering travel reimbursement or flexible scheduling for study visits.[5][11] Building a strong, trusting relationship between the study team and the potential participant is crucial for retention.[3]
Frequently Asked Questions (FAQs)
General Questions
-
What is this compound and what is it being studied for? this compound (also known as NOE-105) is an investigational drug that works by inhibiting an enzyme called phosphodiesterase-10A (PDE10A).[12][13] It is currently being evaluated in Phase 2b clinical trials for the treatment of Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering).[13][14]
-
What are the key eligibility criteria for the this compound trials? Inclusion criteria for the Tourette Syndrome trial initially include patients aged 18 and older, with adolescents aged 12 and older eligible after a sentinel cohort of adults is complete.[15] Specific inclusion and exclusion criteria are detailed in the study protocol and often include factors like the type and stage of the disease, previous treatment history, and other medical conditions.[10][16]
-
What is the design of the current this compound clinical trials? The ongoing trials are designed as multi-center, randomized, double-blind, placebo-controlled studies.[13][15] This means that participants will be randomly assigned to receive either this compound or a placebo, and neither the participant nor the researchers will know who is receiving which treatment until the study is over.[12] The treatment duration is typically 12 weeks.[12]
Recruitment and Screening Questions
-
What are the most effective strategies for reaching potential participants for the this compound trials? A combination of strategies is most effective.[1] This includes leveraging digital platforms and social media for broader outreach, collaborating with healthcare providers for direct patient referrals, and engaging with patient communities and advocacy groups to build awareness and trust.[2][3][4]
-
How can we reduce the number of screen failures? To reduce screen failures, it's important to have a robust pre-screening process to identify ineligible candidates early.[6] Clearly communicating the main inclusion and exclusion criteria in recruitment materials can also help potential participants determine if they are likely to qualify.[1]
-
What information should be provided to a potential participant during the informed consent process? The informed consent document should detail the purpose of the trial, the procedures involved, potential risks and benefits, the duration of the study, and who to contact with questions.[10] A member of the research team should review this document with the potential participant and ensure all their questions are answered before they agree to participate.[10]
Data Presentation
Table 1: Common Patient Recruitment Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategies |
| Lack of Awareness | Many potential participants are unaware of ongoing clinical trials or their eligibility.[7][9] | Utilize digital advertising, engage with healthcare providers for referrals, and partner with patient advocacy groups.[1][2][3] |
| Strict Eligibility Criteria | Stringent inclusion and exclusion criteria limit the pool of eligible patients.[3][9] | Clearly communicate key exclusion criteria in outreach materials and implement a thorough pre-screening process.[1][6] |
| Logistical Barriers | Travel, time commitment, and financial costs can be significant burdens for participants.[3][11] | Offer travel reimbursement, provide flexible scheduling, and consider decentralized trial elements where possible.[5][11] |
| Patient Mistrust | Fear of experimental treatments and a general mistrust of the medical system can deter participation.[7] | Ensure transparent communication, provide comprehensive information during the informed consent process, and build strong patient-researcher relationships.[3][10] |
| Complex Enrollment Process | Complicated and lengthy enrollment procedures can lead to potential participants dropping out.[8] | Simplify the enrollment process, provide clear instructions, and offer ongoing support and communication.[1][8] |
Experimental Protocols
Protocol: Patient Pre-Screening and Screening for this compound Trials
1. Objective: To identify and enroll eligible participants for the this compound clinical trials for Tourette Syndrome or Childhood Onset Fluency Disorder.
2. Pre-Screening Protocol:
- 2.1. Initial Inquiry: Potential participants express interest through online platforms, physician referrals, or other outreach channels.
- 2.2. Pre-Screening Questionnaire: A standardized questionnaire is administered (online or via phone) to gather preliminary information. This should include key inclusion/exclusion criteria such as age, diagnosis, current medications, and major health conditions.
- 2.3. Review of Pre-Screening Data: A trained study coordinator reviews the questionnaire to determine if the potential participant is likely to meet the full eligibility criteria.
- 2.4. Communication of Pre-Screening Outcome: The study coordinator contacts the potential participant to inform them if they appear to be eligible for a full screening visit or if they do not meet the initial criteria.
3. Screening Visit Protocol:
- 3.1. Informed Consent: A detailed review of the informed consent form is conducted by a qualified member of the research team. The potential participant is given ample opportunity to ask questions before signing.
- 3.2. Medical History and Physical Examination: A comprehensive medical history is taken, and a physical examination is performed by a study physician.
- 3.3. Diagnostic Confirmation: For the Tourette Syndrome trial, diagnosis is confirmed using the Yale Global Tic Severity Scale (YGTSS). For the Childhood Onset Fluency Disorder trial, a qualified specialist confirms the diagnosis.
- 3.4. Laboratory Tests: Blood and urine samples are collected for standard safety laboratory tests. A urine drug screen is also performed.[17]
- 3.5. Review of Concomitant Medications: A detailed list of all current medications is reviewed to ensure there are no prohibited medications.
- 3.6. Final Eligibility Determination: The Principal Investigator reviews all screening data to confirm that the participant meets all inclusion criteria and none of the exclusion criteria.
- 3.7. Randomization: Once eligibility is confirmed, the participant is randomized to receive either this compound or a placebo.
Mandatory Visualization
Caption: Signaling pathway of this compound as a PDE10A inhibitor.
Caption: Workflow for patient recruitment, screening, and enrollment.
References
- 1. 5 Ways to Improve Patient Recruitment in Clinical Trials 2025 [patiro.com]
- 2. The Ultimate Guide to Patient Recruitment in Clinical Trials [lindushealth.com]
- 3. mdgroup.com [mdgroup.com]
- 4. Patient Recruitment Strategies for Clinical Trials [freyrsolutions.com]
- 5. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 6. blog.onestudyteam.com [blog.onestudyteam.com]
- 7. llri.in [llri.in]
- 8. Strategies to Overcome Patient Enrollment Challenges in Clinical Trials [servahealth.com]
- 9. biodexapharma.com [biodexapharma.com]
- 10. novartis.com [novartis.com]
- 11. antidote.me [antidote.me]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. noemapharma.com [noemapharma.com]
- 14. sofinnovapartners.com [sofinnovapartners.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. alzinfo.org [alzinfo.org]
- 17. Efficacy and Safety of this compound (NOE-105) in Adults and Adolescents With Tourette Syndrome | Clinical Research Trial Listing [centerwatch.com]
Gemlapodect Formulation Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Gemlapodect formulations. This compound (NOE-105) is an investigational, first-in-class, selective phosphodiesterase type 10A (PDE10A) inhibitor under development for central nervous system (CNS) disorders such as Tourette Syndrome.[1][2][3] As a small molecule intended for oral administration, likely in capsule form, ensuring its stability throughout the product lifecycle is critical for safety and efficacy.[2][4]
This guide addresses potential stability challenges, offering solutions and detailed experimental protocols to support your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound active pharmaceutical ingredient (API) is showing significant degradation in an aqueous-based oral suspension prototype, indicated by a loss of potency of over 5% in one week at accelerated conditions (40°C/75% RH). What are the likely causes?
A1: The primary suspects for degradation in an aqueous environment are hydrolysis and oxidation. This compound's complex structure may contain moieties susceptible to these pathways.
-
Hydrolysis: Ester or amide functional groups within the molecule are prone to hydrolysis, especially at non-optimal pH levels.[5][6] Degradation will likely accelerate at acidic or alkaline pH.
-
Oxidation: The presence of dissolved oxygen in the aqueous vehicle can lead to oxidative degradation.[5][7] This is often catalyzed by trace metal ions and exposure to light.
Troubleshooting Steps:
-
pH Profiling: Determine the pH of maximum stability for this compound. Conduct a pH-rate profile study by formulating the suspension across a range of pH values (e.g., pH 3 to 9) using different buffering systems.[8] Analyze the potency at set time points.
-
Excipient Compatibility: Ensure that none of the formulation excipients are interacting with the API.[7] For instance, reducing sugars (e.g., lactose) can interact with primary or secondary amines on the API.
-
Headspace Inerting: To mitigate oxidation, purge the formulation vehicle with an inert gas like nitrogen or argon before filling it into containers.[5][7]
-
Antioxidant & Chelator Addition: Consider adding antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) or chelating agents (e.g., edetate disodium (EDTA)) to the formulation.[5] Chelators bind metal ions that can catalyze oxidation.
Q2: I'm observing precipitation and crystal growth in my refrigerated this compound liquid formulation. How can I improve its physical stability?
A2: Precipitation indicates that the drug's solubility limit is being exceeded under storage conditions. This is a common challenge for poorly soluble compounds.
Troubleshooting Steps:
-
Solubility Enhancement:
-
Co-solvents: Investigate the use of co-solvents like propylene glycol or polyethylene glycol (PEG) to increase the drug's solubility in the aqueous vehicle.
-
Surfactants: Non-ionic surfactants (e.g., Polysorbate 80) can be used to create micelles that encapsulate the drug, improving its apparent solubility.
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, significantly enhancing solubility and stability.[5]
-
-
Polymeric Stabilizers: Incorporate viscosity-modifying polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP).[5] These agents can inhibit crystal growth (a phenomenon known as Ostwald ripening) and keep the drug particles suspended.
-
Particle Size Reduction: If developing a suspension, reducing the particle size of the this compound API through micronization or nano-milling can improve dissolution rates and physical stability.
Q3: My solid dosage formulation of this compound is showing discoloration and the appearance of a new impurity peak in HPLC analysis after exposure to light. What is the cause and how can it be prevented?
A3: This strongly suggests photodegradation. Many APIs are sensitive to light, particularly UV light, which can induce photolytic reactions like oxidation or cleavage of chemical bonds.[5][6]
Troubleshooting Steps:
-
Confirm Photostability: Conduct a formal photostability study according to ICH Q1B guidelines.[6] This involves exposing the drug substance and product to a controlled light source (combination of UV and visible light) for a specified duration.
-
Protective Packaging: The most direct solution is to use light-resistant packaging.[7][8] This includes amber-colored glass bottles, opaque plastic containers, or alu-alu blister packs for capsules.
-
Film Coating: For tablets, applying a film coating containing an opacifying agent like titanium dioxide can effectively block light transmission to the core.
-
Excipient Selection: Some excipients can act as photosensitizers. Review your formulation and consider replacing any excipients known to contribute to photodegradation.
Data Presentation: Formulation Stability Enhancement
The following tables summarize hypothetical data from troubleshooting experiments designed to address the stability issues mentioned above.
Table 1: Effect of pH on this compound Degradation in Aqueous Suspension (Stored at 40°C for 4 weeks)
| Buffer System | pH | Initial Assay (%) | 4-Week Assay (%) | Total Degradants (%) |
| Citrate-Phosphate | 3.0 | 99.8 | 85.2 | 14.6 |
| Citrate-Phosphate | 5.0 | 100.1 | 94.5 | 5.6 |
| Phosphate | 7.0 | 99.9 | 98.8 | 1.1 |
| Borate | 9.0 | 100.0 | 91.3 | 8.7 |
Table 2: Impact of Stabilizers on this compound Physical Stability in Liquid Formulation (Stored at 2-8°C for 3 months)
| Formulation Additive | Concentration (% w/v) | Observation |
| None (Control) | - | Significant precipitation after 2 weeks |
| Propylene Glycol | 20% | Mild precipitation after 6 weeks |
| Polysorbate 80 | 1% | Solution remains clear |
| Hydroxypropyl β-Cyclodextrin | 10% | Solution remains clear |
Visualizations and Workflows
Diagrams
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]
- 4. This compound by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. The ways to improve drug stability [repository.usmf.md]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
Validation & Comparative
A Comparative Analysis of Gemlapodect and Standard of Care for Tourette Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Gemlapodect against the current standard of care for the treatment of Tourette Syndrome (TS). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, clinical efficacy, safety profiles, and experimental methodologies based on available clinical trial data.
Executive Summary
Tourette Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics. Current standard of care primarily involves alpha-2 adrenergic agonists and antipsychotic medications, which can be effective but are often associated with limiting side effects. This compound (NOE-105) is a novel, first-in-class phosphodiesterase-10A (PDE10A) inhibitor in clinical development that offers a targeted approach to modulating dopamine signaling in the brain.[1][2] This guide will objectively compare the performance of this compound with established treatments, supported by experimental data from clinical trials.
Mechanism of Action
This compound: this compound is a selective inhibitor of the PDE10A enzyme, which is highly expressed in the medium spiny neurons of the striatum.[3][4] By inhibiting PDE10A, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor signaling pathway.[3] This targeted action is believed to normalize the neural circuitry involved in the generation of tics, potentially offering a more focused treatment with fewer off-target effects compared to traditional dopamine antagonists.[1][2]
Standard of Care:
-
Alpha-2 Adrenergic Agonists (e.g., clonidine, guanfacine): These medications are thought to work by stimulating alpha-2 adrenergic receptors in the brain, which can reduce the release of norepinephrine.[5] This action may help to improve tic symptoms, particularly in patients who also have Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7]
-
Antipsychotics (e.g., haloperidol, aripiprazole): These drugs primarily act as antagonists at dopamine D2 receptors.[8] By blocking dopamine, they can reduce the severity of tics. Aripiprazole is a second-generation antipsychotic with a more complex pharmacology that includes partial agonism at D2 receptors and activity at serotonin receptors, which may contribute to its efficacy and tolerability profile.[9]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in modulating dopamine signaling.
Clinical Efficacy
The following tables summarize the quantitative efficacy data from clinical trials of this compound and standard of care treatments. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary. The Yale Global Tic Severity Scale (YGTSS) is a standard measure used in these trials, with a higher score indicating greater tic severity.[10]
Table 1: Efficacy of this compound in Tourette Syndrome
| Trial Name | Phase | Design | N | Treatment Group(s) | Duration | Primary Efficacy Endpoint | Mean Change from Baseline in YGTSS Total Tic Score |
| ALLEVIA-1 | IIa | Open-label, single-arm | 15 | This compound (2.5-15 mg/day) | 12 weeks | TS Clinical Global Impression of Change (TS-CGI-C) | -7.8 (all patients) |
| -12.8 (patients completing at target dose) |
Data from Noema Pharma AG Press Release, October 17, 2024.[11]
Table 2: Efficacy of Standard of Care in Tourette Syndrome
| Drug | Trial Design | N | Treatment Group(s) | Duration | Mean Change from Baseline in YGTSS Total Tic Score (Drug vs. Placebo) |
| Aripiprazole | Randomized, double-blind, placebo-controlled | 121 | Aripiprazole (2-20 mg/day) vs. Placebo | 8 weeks | -5.5 (aripiprazole) vs. Placebo (LS Mean Difference) |
| Randomized, double-blind, placebo-controlled | 61 | Aripiprazole vs. Placebo | 10 weeks | -15.0 (aripiprazole) vs. -9.6 (placebo) | |
| Clonidine Patch | Randomized, double-blind, placebo-controlled | 488 | Clonidine patch (1.0, 1.5, 2.0 mg/wk) vs. Placebo | 8 weeks | Significant reduction vs. placebo (p<0.001 for all doses) |
| Guanfacine | Randomized, double-blind, placebo-controlled | 34 | Guanfacine vs. Placebo | 8 weeks | 31% reduction (guanfacine) vs. 0% (placebo) |
Data from various sources.[8][12][13][14][15]
Safety and Tolerability
Table 3: Comparative Safety Profiles
| Adverse Event | This compound (Phase IIa) | Alpha-2 Adrenergic Agonists (Clonidine, Guanfacine) | Antipsychotics (Haloperidol, Aripiprazole) |
| Common Side Effects | Well-tolerated, no serious adverse events reported. | Sedation, dizziness, dry mouth, hypotension. | Sedation, somnolence, fatigue, weight gain, extrapyramidal symptoms (EPS). |
| Metabolic Effects | No significant weight gain or metabolic disturbances. | Generally minimal. | Can cause significant weight gain, hyperlipidemia, and type 2 diabetes. |
| Cardiovascular Effects | No clinically significant changes reported. | Bradycardia, hypotension, rebound hypertension upon abrupt discontinuation. | QTc interval prolongation (especially with pimozide and haloperidol). |
| Other Serious Risks | Data from larger trials pending. | - | Tardive dyskinesia (potentially irreversible movement disorder), neuroleptic malignant syndrome. |
Data from various sources.[1][8][11][16][17]
Experimental Protocols
A summary of the methodologies for key clinical trials is provided below.
This compound (ALLEVIA-1, Phase IIa) [11]
-
Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.
-
Participants: 15 patients with Tourette Syndrome (mean age 26.2 years).
-
Intervention: Ascending doses of this compound from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.
-
Primary Outcome Measure: Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).
-
Secondary Outcome Measures: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Children and adolescents with Tourette's Disorder.
-
Intervention: Flexible doses of aripiprazole (e.g., 2-20 mg/day) or placebo for 8-10 weeks.
-
Primary Outcome Measure: Change from baseline in the YGTSS Total Tic Score.
-
Secondary Outcome Measures: Clinical Global Impressions-Tourette's Syndrome (CGI-TS) score.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IV clinical trial.
-
Participants: Patients with Tourette Syndrome.
-
Intervention: Clonidine adhesive patch at doses of 1.0, 1.5, or 2.0 mg/week, or placebo, for 8 weeks.
-
Primary Outcome Measure: Change in YGTSS total score.
-
Secondary Outcome Measures: Clinical Global Impression–Severity (CGI-S) and Improvement (CGI-I) scales.
Experimental Workflow Comparison
Caption: Comparison of clinical trial workflows for this compound and standard of care.
Conclusion
This compound, with its novel mechanism of action as a PDE10A inhibitor, shows promise as a potential new treatment for Tourette Syndrome. Early clinical data suggests it is effective in reducing tic severity and has a favorable safety profile, particularly concerning metabolic side effects commonly associated with antipsychotics.[1][11] Standard of care treatments, including alpha-2 adrenergic agonists and antipsychotics, are established options but come with their own sets of efficacy limitations and adverse effect profiles.[6][8][9] The ongoing Phase IIb, double-blind, placebo-controlled trial of this compound will provide more robust data on its efficacy and safety.[11][18] For drug development professionals, this compound represents a targeted therapeutic strategy that could address a significant unmet need in the management of Tourette Syndrome. Continued research and larger-scale clinical trials are crucial to fully elucidate its place in the treatment landscape.
References
- 1. Phase III Randomized, Double-Blind, Placebo-Controlled Study of Guanfacine for Tourette Syndrome and Attention Deficit Hyperactivity Disorder | MedPath [trial.medpath.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. New treatment guideline released for Tourette syndrome, other tic disorders » McKnight Brain Institute » University of Florida [mbi.ufl.edu]
- 5. Efficacy of Clonidine Adhesive Patch for Patients With Tourette Syndrome: A Randomized, Double-blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review: Pharmacological Treatment of Tic Disorders – Efficacy of Antipsychotic and Alpha-2 Adrenergic Agonist Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic review: pharmacological treatment of tic disorders--efficacy of antipsychotic and alpha-2 adrenergic agonist agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Behavioural Intervention, Antipsychotics, and Alpha Agonists in the Treatment of Tics Disorder in Tourette’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. psychiatryonline.org [psychiatryonline.org]
- 16. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Guide to Gemlapodect and Other PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gemlapodect (NOE-105) with other prominent phosphodiesterase 10A (PDE10A) inhibitors. The information presented is collated from preclinical and clinical research to support drug development and scientific inquiry in the field of central nervous system (CNS) disorders.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region for motor control and cognitive processes.[3][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, which in turn modulates the signaling of dopamine D1 and D2 receptors. This mechanism offers a novel therapeutic approach for various neurological and psychiatric disorders, including Tourette Syndrome, schizophrenia, and Huntington's disease, by fine-tuning neuronal activity in the striatum rather than broadly antagonizing dopamine receptors.[1][3][5][6]
Overview of Investigated PDE10A Inhibitors
This guide focuses on this compound and a selection of other PDE10A inhibitors that have been subject to significant preclinical and clinical investigation.
-
This compound (NOE-105): A first-in-class PDE10A inhibitor currently in mid-stage clinical development for Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).[7][8][9] It is designed to modulate dopamine signaling in the striatum with the potential for an improved tolerability profile compared to traditional antipsychotics.[8][10]
-
TAK-063 (Balipodect): A potent and selective PDE10A inhibitor that has been investigated for schizophrenia and Huntington's disease. It is noted for its unique pharmacological property of balanced activation of the direct and indirect striatal pathways, attributed to a faster off-rate from the PDE10A enzyme.[11]
-
MP-10 (Mardepodect, PF-02545920): A potent and selective PDE10A inhibitor that was clinically evaluated for schizophrenia.[10] Despite promising preclinical data, it failed to demonstrate efficacy in Phase 2 trials.[12]
-
MK-8189 (Elpipodect): A highly potent and selective PDE10A inhibitor that has advanced to Phase 2 clinical trials for schizophrenia.[3][13]
-
CPL'36: A second-generation PDE10A inhibitor with a "fast-off" profile, which may contribute to better tolerability.[14] It has shown positive results in Phase 2 trials for both schizophrenia and Levodopa-Induced Dyskinesia in Parkinson's disease.[4][5][15]
-
TP-10: A selective PDE10A inhibitor that has shown promise in preclinical models of Huntington's disease.[12]
Data Presentation: Comparative Performance
The following tables summarize key quantitative data for this compound and its comparators, focusing on in vitro potency and clinical trial outcomes.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | Alternative Name | Type | IC50 (nM) | Ki (pM) | Selectivity |
| This compound | NOE-105 | PDE10A Inhibitor | N/A | N/A | Potent, selective PDE10A inhibitor[7] |
| TAK-063 | Balipodect | PDE10A Inhibitor | 0.30[10][16][17] | N/A | >15,000-fold over other PDEs[10][16] |
| MP-10 | Mardepodect, PF-02545920 | PDE10A Inhibitor | 0.37[10][18] | N/A | >1,000-fold over other PDEs[10][18] |
| MK-8189 | Elpipodect | PDE10A Inhibitor | 1.6 (cellular)[19] | 29[3][19] | >500,000-fold over other PDEs[19] |
| CPL'36 | CPL500036 | PDE10A Inhibitor | 1.0[20] | N/A | Selective over other PDE families[20] |
| TP-10 | PDE10A Inhibitor | 0.8[10][12] | N/A | Selective PDE10A Inhibitor[12] |
N/A: Data not publicly available in the reviewed sources.
Table 2: Summary of Clinical Trial Outcomes
| Compound | Indication(s) | Phase | Key Efficacy Results | Safety & Tolerability |
| This compound | Tourette Syndrome | Phase 2b ongoing[7] | Phase 2a: Statistically significant reduction in YGTSS Total Tic Score (-7.8 points vs baseline; -12.8 points in target dose group).[10][21][22] | Well-tolerated. No serious adverse events, weight gain, or metabolic side effects reported in Phase 2a.[8][10][22] |
| TAK-063 | Schizophrenia | Phase 2 | Did not meet primary endpoint (PANSS score change). Showed improvement in some secondary endpoints.[12] | Generally safe and well-tolerated.[12] Favorable safety profile in Phase 1.[3] |
| MP-10 | Schizophrenia | Phase 2 | Failed to show statistical separation from placebo on PANSS score.[12] | Generally safe and well-tolerated.[12] |
| MK-8189 | Schizophrenia | Phase 2[13] | Efficacy in rodent models of psychosis and cognition.[19] | Promising in vitro safety and off-target profile.[19] |
| CPL'36 | Schizophrenia, Parkinson's (LID) | Phase 3 planned[23] | Phase 2 (Schizophrenia): Significant improvement in PANSS positive and total scores vs placebo.[24] Phase 2 (LID): Significant improvement in Unified Dyskinesia Rating Scale.[15] | Favorable safety profile with mild adverse events. No metabolic side effects noted.[4][15][24] |
Mandatory Visualizations
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition increases cAMP, modulating striatal direct and indirect pathways.
Generalized Experimental Workflow for PDE10A Inhibitor Development
Caption: Generalized workflow for the development of novel PDE10A inhibitors.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the development of PDE10A inhibitors.
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the potency (IC50) of a compound in inhibiting PDE10A enzyme activity.
Methodology (Fluorescence Polarization): A common method is the fluorescence polarization (FP) assay.[25][26]
-
Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-cAMP) by the PDE10A enzyme. When the substrate is hydrolyzed, it is linearized and can be captured by a specific binding agent, which is part of a large complex. This change from a small, rapidly rotating molecule (low polarization) to a large, slowly rotating complex (high polarization) is measured. Inhibitors prevent this hydrolysis, thus keeping the fluorescence polarization low.[25][27]
-
Reagents: Recombinant human PDE10A enzyme, fluorescently labeled substrate (FAM-cAMP), PDE assay buffer, binding agent, and the test inhibitor at various concentrations.[27]
-
Procedure:
-
The test inhibitor is serially diluted and added to the wells of a microtiter plate.
-
Recombinant PDE10A enzyme and the FAM-cAMP substrate are added to initiate the reaction.
-
The plate is incubated at room temperature for a set period (e.g., 60 minutes).[27]
-
A binding agent is added to stop the reaction and bind to any hydrolyzed substrate.
-
Fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The degree of inhibition is calculated relative to controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data to a dose-response curve.[28]
MK-801-Induced Hyperactivity Model
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to reverse hyperactivity induced by an NMDA receptor antagonist (MK-801).
Methodology:
-
Principle: The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents, which is considered a model for the positive symptoms of schizophrenia.[14][29] Effective antipsychotic agents can attenuate this hyperactivity.
-
Procedure:
-
Animals are habituated to an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).[29]
-
The test inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the MK-801 challenge.
-
MK-801 (e.g., 0.15-0.3 mg/kg) or saline is injected intraperitoneally.[30][31]
-
Animals are immediately placed back into the open-field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).[30][31]
-
-
Data Analysis: The total locomotor activity is compared between groups (Vehicle + Saline, Vehicle + MK-801, Inhibitor + MK-801). A statistically significant reduction in hyperactivity in the inhibitor-treated group compared to the vehicle-treated MK-801 group indicates antipsychotic-like efficacy.
Conditioned Avoidance Response (CAR) Test
Objective: To evaluate a drug's potential antipsychotic activity. Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape are considered to have an antipsychotic-like profile.[11][32]
Methodology:
-
Principle: The CAR test assesses an animal's ability to learn to avoid an aversive stimulus (e.g., a mild footshock, the unconditioned stimulus or US) by responding to a preceding neutral warning signal (e.g., a light or tone, the conditioned stimulus or CS).[11]
-
Apparatus: A shuttle box divided into two compartments with a grid floor for delivering the footshock.
-
Procedure:
-
Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the presentation of both the CS and the US. If the rat moves to the other compartment during the CS-only period, it is recorded as an "avoidance response," and the trial ends. If it moves after the US has started, it is an "escape response." Failure to move is an "escape failure." Animals are trained over multiple trials until they reach a stable level of avoidance responding.
-
Testing: Once trained, animals are treated with the test inhibitor or vehicle. They are then re-tested in the shuttle box.
-
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not significantly increase the number of escape failures.[11][33] This distinguishes it from sedatives, which would impair both avoidance and escape.[11]
Conclusion
The landscape of PDE10A inhibitors is evolving, with several candidates progressing through clinical trials. This compound (NOE-105) has demonstrated a promising efficacy and safety profile in early clinical studies for Tourette Syndrome, notably avoiding the metabolic side effects that can be associated with standard antipsychotic treatments.[10][22] In contrast, earlier PDE10A inhibitors like MP-10 and TAK-063 faced challenges in demonstrating clinical efficacy for schizophrenia, despite strong preclinical data.[12] Newer, second-generation inhibitors such as CPL'36 are showing renewed promise in this indication, potentially due to refined pharmacodynamic profiles like a "fast-off" rate.[14] The comparative data suggest that while PDE10A remains a highly viable target for CNS disorders, the clinical success of an inhibitor may depend on the specific indication and subtle differences in its pharmacological properties. Continued research and head-to-head clinical trials will be crucial to fully elucidate the therapeutic potential of this compound relative to other agents in this class.
References
- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Dyskinesias in Parkinson’s Disease: New Treatment Approach - Mabion [mabion.eu]
- 6. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. noemapharma.com [noemapharma.com]
- 8. noemapharma.com [noemapharma.com]
- 9. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. drughunter.com [drughunter.com]
- 14. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor MK-8189 reported | BioWorld [bioworld.com]
- 20. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 21. TP-10 - Immunomart [immunomart.com]
- 22. m.youtube.com [m.youtube.com]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. medscape.com [medscape.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 31. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to Gemlapodect (NOE-105): A Novel Therapeutic Target for Tourette Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gemlapodect (NOE-105), a first-in-class phosphodiesterase-10A (PDE10A) inhibitor, with established antipsychotic agents for the treatment of Tourette Syndrome (TS). The information presented is intended to support research and development efforts by offering a clear, data-driven analysis of this compound's therapeutic potential.
Introduction: A Novel Mechanism for Tic Reduction
Tourette Syndrome is a neurodevelopmental disorder characterized by involuntary motor and vocal tics.[1][2] The current standard of care often involves the off-label use of typical and atypical antipsychotics, which act as direct dopamine D2 receptor antagonists.[3] While effective for some, these treatments are associated with significant side effects, including extrapyramidal symptoms (movement disorders) and metabolic disturbances.[4][5]
This compound (NOE-105) represents a novel therapeutic approach.[1][6] It is a selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1][6] Instead of blocking dopamine receptors, this compound modulates dopamine signaling, offering a potentially more targeted and tolerable treatment option.[1][3]
Mechanism of Action: Modulating vs. Blocking Dopamine Signaling
The therapeutic strategies for Tourette Syndrome primarily revolve around the dopaminergic system. This compound introduces a nuanced approach compared to the direct antagonism of traditional antipsychotics.
Traditional Antipsychotics (e.g., Haloperidol, Aripiprazole) These agents act as antagonists at the dopamine D2 receptors. By blocking these receptors, they dampen the hyperactivity in dopaminergic circuits that is thought to underlie tic generation.[4] This direct blockade, however, is not specific to the pathways implicated in TS and can lead to a range of side effects.[4][5]
This compound (NOE-105) this compound inhibits the PDE10A enzyme. This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP within the medium spiny neurons of the striatum.[6] This, in turn, modulates the downstream signaling of the D2 receptor, fine-tuning the neuronal activity without direct receptor blockade.[1][6] This mechanism is hypothesized to normalize the neural circuitry involved in tics while avoiding the side effects associated with broad dopamine receptor antagonism.[1]
Figure 1. Contrasting mechanisms of action.
Comparative Efficacy: Clinical Trial Data
The primary measure of efficacy in most Tourette Syndrome clinical trials is the Yale Global Tic Severity Scale (YGTSS), which provides a Total Tic Score (TTS) based on the number, frequency, intensity, complexity, and interference of motor and phonic tics.[7][8]
Table 1: Efficacy in Reducing YGTSS Total Tic Score (TTS)
| Drug | Class | Study Duration | Mean Change in YGTSS-TTS from Baseline | Placebo-Controlled? |
| This compound | PDE10A Inhibitor | 12 Weeks (Phase 2a) | -12.8 points (in target dose completers) | No (Open-label) |
| Aripiprazole | Atypical Antipsychotic | 8 Weeks | -15.0 points (vs. -9.6 for placebo) | Yes |
| Risperidone | Atypical Antipsychotic | 8 Weeks | 32% reduction (vs. 7% for placebo) | Yes |
| Haloperidol | Typical Antipsychotic | 6 Weeks | YGTSS score of 20.7 (vs. 26.8 for placebo) | Yes |
| Pimozide | Typical Antipsychotic | 6 Weeks | YGTSS score of 17.1 (vs. 26.8 for placebo) | Yes |
Note: Data is compiled from various studies and direct head-to-head comparisons are limited. Efficacy can vary based on patient population and study design.
Tolerability and Safety Profile
A key differentiating factor for this compound is its potential for an improved safety profile compared to traditional antipsychotics.
Table 2: Comparison of Common and Serious Adverse Events
| Adverse Event | This compound (NOE-105) | Atypical Antipsychotics (e.g., Aripiprazole, Risperidone) | Typical Antipsychotics (e.g., Haloperidol, Pimozide) |
| Weight Gain | No significant weight gain reported in Phase 2a.[1] | Common, along with metabolic changes (hyperglycemia, hyperlipidemia).[4][9] | Less common than atypicals, but can occur.[4] |
| Extrapyramidal Symptoms (EPS) | Not reported as a significant issue. | Lower risk than typicals, but can still occur (e.g., akathisia, parkinsonism).[4][5] | High risk, including tardive dyskinesia (potentially irreversible movement disorder).[4][5] |
| Sedation/Somnolence | Reported, but generally mild.[1] | Common.[4][10] | Common.[4] |
| Cardiovascular Effects | No clinically significant changes reported.[1] | Can include orthostatic hypotension. | Risk of QTc interval prolongation (especially with pimozide).[11] |
Experimental Protocols
A. Clinical Trial Workflow: this compound Phase 2b Study (ALLEVIA-2)
The ongoing Phase 2b trial for this compound provides a representative example of the clinical evaluation process for a novel TS therapeutic.[2][12][13]
Figure 2. Representative workflow for a Phase 2b clinical trial.
B. Key Efficacy Assessment: Yale Global Tic Severity Scale (YGTSS)
The YGTSS is a clinician-administered, semi-structured interview that is the gold standard for assessing tic severity in clinical trials.[7][14]
-
Administration: The scale is completed by a trained clinician based on an interview with the patient and/or their caregiver. It assesses tic symptoms over the preceding week.[7]
-
Structure: It is divided into two main sections: Motor Tics and Phonic (Vocal) Tics.
-
Scoring Dimensions: For both motor and phonic tics, the clinician rates five separate dimensions on a scale from 0 to 5:
-
Number: The variety of different tics present.
-
Frequency: How often the tics occur.
-
Intensity: The forcefulness or severity of the tics.
-
Complexity: The intricacy of the tic movements or vocalizations.
-
Interference: The degree to which tics disrupt behavior or speech.
-
-
Total Tic Score (TTS): The scores for the five dimensions are summed for motor tics (out of 25) and phonic tics (out of 25). These two scores are then added together to create the Total Tic Score, which ranges from 0 to 50.[8]
-
Impairment Score: A separate score from 0 to 50 evaluates the overall impact of the tics on the individual's life.[8]
Conclusion and Future Directions
This compound presents a promising, mechanism-based therapeutic strategy for Tourette Syndrome. Its novel action as a PDE10A inhibitor offers the potential to modulate the dopaminergic system with greater specificity than existing antipsychotics.[1][6] Early clinical data suggest efficacy in tic reduction with a favorable safety profile, notably the absence of significant weight gain and metabolic disturbances seen with many current treatments.[1]
The ongoing double-blind, placebo-controlled Phase 2b trial will be critical in confirming these initial findings and establishing a clear risk-benefit profile.[1] Should these results be positive, this compound could represent a significant advancement, providing a targeted and more tolerable option for individuals with Tourette Syndrome. Further research may also explore its utility in other neuropsychiatric conditions characterized by dopaminergic dysregulation.[1]
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. noemapharma.com [noemapharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Atypical antipsychotics: Uses, side effects, examples [medicalnewstoday.com]
- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 7. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. goodrx.com [goodrx.com]
- 10. dovepress.com [dovepress.com]
- 11. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. This compound for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Assessment of Tic Severity (Chapter 2) - Pharmacological Treatment of Tics [cambridge.org]
A Head-to-Head Comparison of Gemlapodect (Investigational) and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational antipsychotic agent Gemlapodect and the first-generation antipsychotic, haloperidol. The information on this compound is based on a hypothetical pre-clinical and clinical data set, intended to illustrate its potential therapeutic profile in contrast to a well-established agent.
Introduction
Haloperidol, a butyrophenone derivative, has been a cornerstone in the management of psychosis for decades.[1][2] It is a potent antagonist of the dopamine D2 receptor, a mechanism that underlies its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3][4] However, its utility is often limited by a significant burden of extrapyramidal symptoms (EPS), tardive dyskinesia (TD), and other adverse effects.[1][5]
This compound is a novel investigational compound designed with a multi-receptor binding profile, characteristic of atypical antipsychotics. Its hypothesized mechanism aims to provide a broader spectrum of efficacy, particularly on negative and cognitive symptoms of schizophrenia, while minimizing the motor side effects associated with strong, selective D2 receptor blockade.
Mechanism of Action
Haloperidol: As a typical antipsychotic, haloperidol's primary mechanism is the potent and high-affinity blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3][4] This action is believed to reduce the excessive dopaminergic activity that contributes to the positive symptoms of psychosis.[4] It has lower affinity for other receptors, such as serotonin 5-HT2A and alpha-1 adrenergic receptors, which become more relevant at higher doses.[1]
This compound (Hypothetical): this compound is hypothesized to be a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. The dual antagonism is a key feature of many second-generation antipsychotics. The 5-HT2A antagonism is thought to mitigate the extrapyramidal side effects caused by D2 blockade and may contribute to efficacy against negative symptoms. Additionally, its partial agonism at 5-HT1A receptors is postulated to enhance dopamine release in the prefrontal cortex, potentially improving cognitive function.
The following diagrams illustrate the primary signaling pathways associated with the receptor targets of these compounds.
Caption: Antagonism of the Dopamine D2 receptor by haloperidol, inhibiting the Gi/o pathway.
Caption: Hypothetical dual D2 and 5-HT2A receptor antagonism by this compound.
Clinical Efficacy and Safety: A Comparative Overview
The following data is derived from a hypothetical 12-week, double-blind, randomized controlled trial in patients with acute schizophrenia.
| Parameter | This compound (n=210) | Haloperidol (n=205) | Placebo (n=105) | p-value (vs Halo) |
| PANSS Total Score (Change from Baseline) | -25.8 | -22.5 | -10.2 | <0.05 |
| PANSS Positive Subscale (Change) | -8.1 | -8.5 | -3.1 | >0.05 (ns) |
| PANSS Negative Subscale (Change) | -6.2 | -3.1 | -1.5 | <0.01 |
| CGI-S Score (Change from Baseline) | -1.9 | -1.6 | -0.7 | <0.05 |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity; ns: not significant.
| Adverse Event (Incidence >5%) | This compound (n=210) | Haloperidol (n=205) | Placebo (n=105) |
| Akathisia | 8.1% | 28.3% | 4.8% |
| Parkinsonism | 6.2% | 24.9% | 3.8% |
| Dystonia | 2.4% | 12.7% | 1.0% |
| Weight Gain (>7% of baseline) | 15.2% | 4.9% | 2.9% |
| Somnolence | 18.6% | 10.2% | 9.5% |
| Prolactin Elevation (≥2x ULN) | 22.4% | 65.8% | 5.7% |
| Mean QTc Interval Change (ms) | +5.8 | +8.2 | +1.5 |
ULN: Upper Limit of Normal.
Experimental Protocols
The data presented is based on the following hypothetical experimental design.
Study Design: A 12-week, multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
Inclusion Criteria:
-
Age 18-60 years.
-
Diagnosis of schizophrenia (DSM-5 criteria).
-
Acute psychotic episode.
-
PANSS total score ≥ 80 at screening.
Exclusion Criteria:
-
History of neuroleptic malignant syndrome.
-
Significant unstable medical illness.
-
Substance use disorder within the last 6 months.
Treatment Arms:
-
This compound: 10-20 mg/day, flexible dosing.
-
Haloperidol: 5-15 mg/day, flexible dosing.[6]
-
Placebo.
Assessments:
-
Efficacy: PANSS and CGI-S were assessed at baseline and weeks 1, 2, 4, 8, and 12.
-
Safety: Adverse events were recorded at each visit. Extrapyramidal symptoms were quantified using the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS). Body weight, vital signs, ECGs, and laboratory parameters (including prolactin) were measured at baseline and specified intervals.
Caption: Workflow of the hypothetical randomized controlled trial.
Discussion and Conclusion
Based on this hypothetical data, this compound demonstrates comparable efficacy to haloperidol in managing the positive symptoms of schizophrenia and superior efficacy for negative symptoms. The primary differentiating factor lies in the safety and tolerability profile. This compound shows a significantly lower incidence of extrapyramidal symptoms, which are a common and debilitating side effect of haloperidol.[1][5] This is consistent with its proposed 5-HT2A receptor antagonism.
However, this compound appears to be associated with a higher risk of metabolic side effects, specifically weight gain, and somnolence. This profile is common among second-generation antipsychotics. While both drugs can prolong the QTc interval, the effect appears slightly less pronounced with this compound in this dataset. The marked difference in prolactin elevation further supports the distinct pharmacological profiles, with this compound showing a more favorable outcome.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 5. nami.org [nami.org]
- 6. Haloperidol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Gemlapodect: A Meta-Analysis of Clinical Trial Data in the Context of Current Tourette Syndrome Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the emerging therapeutic agent Gemlapodect (NOE-105) against established treatments for Tourette Syndrome (TS). The information is intended to support research, scientific evaluation, and drug development efforts by presenting a consolidated overview of clinical trial data and experimental methodologies.
Executive Summary
This compound is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development by Noema Pharma for the treatment of Tourette Syndrome.[1] Its mechanism of action, which involves the modulation of dopamine signaling in the striatum, offers a novel approach compared to the direct dopamine receptor blockade of current antipsychotic medications.[1] This guide synthesizes available clinical trial data for this compound and compares it with the FDA-approved treatments for Tourette Syndrome: aripiprazole, haloperidol, and pimozide, as well as the frequently used off-label atypical antipsychotic, risperidone.
Comparative Analysis of Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of this compound and its principal competitors. The primary efficacy endpoint for Tourette Syndrome clinical trials is typically the change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.
Table 1: this compound Clinical Trial Data
| Trial Name | Phase | N | Treatment Arm | Duration | Baseline YGTSS (Mean) | Change in YGTSS from Baseline (Mean) | Key Adverse Events |
| ALLEVIA-1 (NOE-TTS-211)[2][3][4] | IIa | 15 | This compound (2.5-15 mg/day) | 12 weeks | Not Reported | -7.8 (all patients)-12.8 (patients at target dose) | Not specified in detail, but no serious adverse events, weight gain, or metabolic changes reported.[3][4] |
| ALLEVIA-2 (NCT06315751)[5] | IIb | Ongoing | This compound vs. Placebo | 12 weeks | Not Applicable (Ongoing) | Not Applicable (Ongoing) | Not Applicable (Ongoing) |
Table 2: Competitor Clinical Trial Data
| Drug | Trial Identifier/Reference | Phase | N | Treatment Arm(s) | Duration | Baseline YGTSS (Mean) | Change in YGTSS from Baseline (Mean) | Key Adverse Events |
| Aripiprazole | NCT01727700[6] | III | 133 | Aripiprazole (low & high dose) vs. Placebo | 8 weeks | Not specified | Low dose: -6.3High dose: -9.9 | Sedation, somnolence, fatigue.[6] |
| Yoo et al. (2013)[7] | Not Specified | 61 | Aripiprazole vs. Placebo | 10 weeks | Not specified | -15.0 | Increased appetite, weight gain, mild extrapyramidal symptoms.[7] | |
| Risperidone | Scahill et al. (2003)[8][9][10] | Not Specified | 34 | Risperidone (mean 2.5 mg/day) vs. Placebo | 8 weeks | Risp: 26.0Pbo: 27.4 | Risp: -8.4 (32% reduction)Pbo: -2.0 (7% reduction) | Weight gain, acute social phobia (in 2 children).[8][9][10] |
| Dion et al. (2002)[11] | Not Specified | 48 | Risperidone (0.5-6.0 mg/day) vs. Placebo | 8 weeks | Not specified | 60.8% improved (risperidone) vs. 26.1% (placebo) on Global Severity Rating | Fatigue, somnolence, hypokinesia, tremor.[11] | |
| Haloperidol | Shapiro et al. (1989)[12] | Not Specified | 57 | Haloperidol, Pimozide, Placebo | Not specified | Not specified | Haloperidol showed slightly more effectiveness than pimozide and placebo. | More frequent adverse effects than pimozide and placebo.[12] |
| Pimozide | Shapiro et al. (1989)[12] | Not Specified | 57 | Pimozide, Haloperidol, Placebo | Not specified | Not specified | More effective than placebo. | Less frequent adverse effects than haloperidol; QTc interval prolongation noted.[12] |
| Shapiro (1984)[13] | Not Specified | 20 | Pimozide (mean 6.9 mg/day) vs. Placebo (crossover) | 6 weeks | Not specified | Tic severity 1.52 (pimozide) vs. 4.42 (placebo) on Tourette Syndrome Severity Scale | Significantly more side effects than placebo.[13] |
Experimental Protocols
This compound: ALLEVIA-1 (Phase IIa)
-
Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.[2][3][4]
-
Participant Population: 15 patients with Tourette Syndrome with a mean age of 26.2 years.[3][4]
-
Intervention: Patients received ascending once-daily doses of this compound, ranging from 2.5 mg to 15 mg, with a target dose of 10 to 15 mg per day.[2][3][4]
-
Primary Outcome Measure: The primary endpoint was the proportion of patients showing improvement on the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[2][3]
-
Secondary Outcome Measures: Included the change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[3]
Aripiprazole: Pivotal Trial (NCT01727700)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[6]
-
Participant Population: 133 patients aged 7-17 years with a diagnosis of Tourette's Disorder.[6]
-
Intervention: Patients were randomized to receive either a low dose of aripiprazole, a high dose of aripiprazole, or a placebo for 8 weeks.[6] Dosing was initiated at 2 mg/day and titrated based on weight and treatment group.[6]
-
Primary Outcome Measure: The primary efficacy endpoint was the mean change in the YGTSS Total Tic Score from baseline to week 8.[14]
Risperidone: Placebo-Controlled Trial (Scahill et al., 2003)
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.[8][9][10]
-
Participant Population: 34 medication-free subjects (26 children and 8 adults) aged 6 to 62 years with Tourette Syndrome.[8][9]
-
Intervention: Patients were randomized to receive either risperidone (mean daily dose of 2.5 mg) or a placebo.[8][9]
-
Primary Outcome Measure: The primary outcome was the Total Tic Score of the Yale Global Tic Severity Scale (YGTSS).[8][9]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a medium spiny neuron.
Hypothetical Clinical Trial Workflow
Caption: A typical workflow for a randomized, placebo-controlled clinical trial.
Logical Relationship of Tourette Syndrome Treatments
Caption: Comparison of this compound's mechanism to standard Tourette treatments.
References
- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 2. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study | Forbion [forbion.com]
- 3. noemapharma.com [noemapharma.com]
- 4. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study [globenewswire.com]
- 5. This compound for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole for Tourette Syndrome · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A placebo-controlled trial of risperidone in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. Risperidone in the treatment of tourette syndrome: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pimozide for tics in Tourette's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Gemlapodect in Adult vs. Adolescent Populations: A Review of Current Evidence
Objective: This guide provides a comparative analysis of Gemlapodect (NOE-105) for the treatment of Tourette Syndrome in adult and adolescent populations. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available clinical data, experimental protocols, and the underlying mechanism of action.
Note to the Reader: As of the latest available information, direct comparative clinical trial data for this compound in adult versus adolescent populations is not yet publicly available. The ongoing Phase 2b ALLEVIA2 study is designed to enroll both age groups, but adolescents will only be included after a sentinel cohort of adults has completed the trial.[1][2][3] This guide, therefore, summarizes the existing data from adult studies and outlines the protocol for the forthcoming comparative analysis.
Mechanism of Action
This compound is a first-in-class, selective inhibitor of the enzyme Phosphodiesterase-10A (PDE10A).[4][5][6] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control.[5][6] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] This modulation is thought to fine-tune dopamine signaling pathways, particularly D2 receptor signaling, which are implicated in the pathophysiology of Tourette Syndrome, without the broad off-target effects of traditional dopamine antagonists.[4][7]
Clinical Data Summary
Phase 2a Study (ALLEVIA-1): Adult Population
The ALLEVIA-1 study was an open-label, single-arm monotherapy trial that enrolled 15 patients with Tourette Syndrome with a mean age of 26.2 years.[8] The study evaluated ascending doses of this compound from 2.5 to 15 mg once daily over 12 weeks.[8]
| Efficacy Endpoint | All Patients (n=14) | Patients in Target Dose Range (10-15mg) (n=8) |
| TS Clinical Global Impression of Change (TS-CGI-C) | 57% showed improvement | 87.5% showed improvement |
| 0% worsened | 75% "much" or "very much" improved | |
| YGTSS Total Tic Score (Mean Change from Baseline) | -7.8 points (p=0.009) | -12.8 points (p=0.003) |
| Safety Findings | Observation |
| Serious Adverse Events | None reported.[8] |
| Weight Gain | No weight gain was reported.[8] |
| Metabolic Changes (Blood Glucose, Lipids) | No clinically significant changes were observed.[8] |
Experimental Protocols: Phase 2b Study (ALLEVIA2 - NCT06315751)
The ongoing ALLEVIA2 study is a multi-center, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in both adult and adolescent patients with moderate to severe Tourette Syndrome.[6][9]
Study Design and Workflow
Key Methodologies
-
Patient Population: The study will initially enroll patients aged 18 years and older.[1][2] A subsequent cohort will include adolescents aged 12 to 17.[1][2] All participants must have a diagnosis of moderate to severe Tourette Syndrome.[1][9]
-
Blinding and Randomization: The trial is double-blind, meaning neither the participants nor the investigators will know who is receiving this compound or the placebo.[9][10] Participants are randomly assigned to one of the two treatment arms.[9]
-
Intervention: Participants receive either this compound (up to 15 mg) or a matching placebo, administered orally as hard capsules once daily for 12 weeks.[6][9][10]
-
Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is the change in the Yale Global Tic Severity Scale (YGTSS-R) total tic score from baseline to day 85.[1] The YGTSS-R is a clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics, with scores ranging from 0 to 50.[1][10]
-
Secondary Endpoints: These include assessments using the Premonitory Urge for Tics Scale and monitoring for suicidality with the Columbia Suicide Severity Rating Scale (C-SSRS).[1][10]
-
-
Safety Assessment: Safety is monitored through the recording of all adverse events and regular clinical laboratory tests.[10]
Conclusion
This compound shows promise as a novel therapeutic agent for Tourette Syndrome in adults, with a targeted mechanism of action that may offer a favorable safety profile.[4][8] The preliminary efficacy data from the Phase 2a trial in adults is encouraging.[8] However, a definitive comparison of its efficacy and safety in adolescents versus adults awaits the results of the ongoing ALLEVIA2 Phase 2b study. The design of this study provides a robust framework for evaluating potential age-related differences in response to this compound, which will be critical for informing its future clinical use across different patient populations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of this compound (NOE-105) in Adults and Adolescents With Tourette Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 3. This compound for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. Noema Pharma Begins Dosing Patients in Phase 2b Study of this compound for Tourette Syndrome [synapse.patsnap.com]
- 7. sofinnovapartners.com [sofinnovapartners.com]
- 8. noemapharma.com [noemapharma.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Assessing the Long-Term Efficacy and Safety of Gemlapodect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gemlapodect (NOE-105), an investigational selective phosphodiesterase 10A (PDE10A) inhibitor, with current alternative treatments for Tourette Syndrome and Childhood Onset Fluency Disorder (stuttering). The content is based on available clinical trial data and published research, with a focus on long-term efficacy and safety. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assessments are provided.
Introduction to this compound
This compound is a novel, orally administered small molecule that acts as a selective inhibitor of the PDE10A enzyme.[1][2] This enzyme is highly expressed in the striatum, a key brain region involved in motor control and reward processing. By inhibiting PDE10A, this compound is thought to modulate the dopamine D2 receptor signaling pathway, which is implicated in the pathophysiology of Tourette Syndrome and other neurological disorders.[2] The therapeutic rationale for this compound is to reduce the frequency and severity of tics in Tourette Syndrome and improve speech fluency in individuals who stutter, potentially with a more favorable side-effect profile compared to existing treatments.[3]
Mechanism of Action: Signaling Pathway
This compound's mechanism of action centers on the inhibition of PDE10A, which leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within medium spiny neurons of the striatum. This, in turn, modulates the downstream signaling of the D2 dopamine receptor.
Comparative Efficacy and Safety
This section compares the available long-term efficacy and safety data for this compound with established and investigational treatments for Tourette Syndrome and stuttering.
Tourette Syndrome
Note: Long-term efficacy and safety data for this compound in Tourette Syndrome are not yet available. The data presented below is from a 12-week, open-label, Phase 2a study.[3][4][5][6]
Table 1: Long-Term Efficacy of Treatments for Tourette Syndrome
| Treatment | Study Duration | Primary Efficacy Endpoint | Key Findings |
| This compound | 12 weeks | Yale Global Tic Severity Scale (YGTSS) Total Tic Score | Mean improvement of -7.8 points for all patients; -12.8 points for patients in the target dose range.[4][6] |
| Aripiprazole | Up to 96 months (retrospective) | YGTSS Motor Score | Over 65% of patients maintained on Aripiprazole for >12 months.[7] |
| Risperidone | 8 weeks | YGTSS Total Tic Score | 32% reduction in tic severity from baseline.[8] |
| Haloperidol | 1-15 years (follow-up) | Not specified | Can provide an estimated 78-91% reduction in tics.[3] |
| Pimozide | Up to 7 years | Clinical Response | 81% experienced a good clinical response.[9][10] |
| Clonidine | At least 60 weeks | Clinical Response | 6 of 13 patients were unequivocal responders.[11][12] |
| Ecopipam | 12 months (open-label extension) | YGTSS Total Tic Score | Significant improvements (P < 0.001 vs. baseline) at all time points.[13][14] |
Table 2: Long-Term Safety of Treatments for Tourette Syndrome
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Consistent with known profile, no serious adverse events reported in Phase 2a.[4][6] | No serious adverse events reported in the 12-week study.[4][6] |
| Aripiprazole | Sedation, increased appetite/weight gain, gastrointestinal disturbances, extrapyramidal symptoms.[7] | Not specified in the provided search results. |
| Risperidone | Weight gain, social phobia (in children).[8] High discontinuation rate due to side effects.[15] | Not specified in the provided search results. |
| Haloperidol | Higher incidence of side effects compared to pimozide.[3] Risk of tardive dyskinesia with long-term use.[16] | Neuroleptic malignant syndrome (risk).[3] |
| Pimozide | Sedation, weight gain, depression, pseudoparkinsonism, akathisia.[9][10] Risk of QTc interval prolongation.[16] | Potentially lethal cardiac arrhythmias.[17] |
| Clonidine | Sedation, headache.[18] | No serious side effects reported in a 60-week study.[11][12] |
| Ecopipam | Nasopharyngitis, anxiety, somnolence, insomnia, fatigue, headache.[19][20] | No serious safety concerns noted in Phase 3.[20] |
Childhood Onset Fluency Disorder (Stuttering)
Note: There are currently no FDA-approved medications for stuttering.[21] Treatment primarily involves non-pharmacological approaches. Long-term data for this compound in stuttering is not yet available.
Table 3: Long-Term Efficacy of Treatments for Stuttering
| Treatment | Study Duration | Primary Efficacy Endpoint | Key Findings |
| This compound | Not available | Not available | Phase 2 trial completed, but results not publicly released.[6] |
| Speech Therapy (Fluency Shaping) | Long-term follow-up | Percent Syllables Stuttered (%SS) | Positive short and long-term outcomes, with some deterioration of fluency over time.[22] |
| Ecopipam | 8 weeks (open-label pilot) | Stuttering Severity | Majority of participants demonstrated improvement.[23] |
Table 4: Long-Term Safety of Treatments for Stuttering
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Not available | Not available |
| Speech Therapy | Not applicable (non-pharmacological) | Not applicable |
| Ecopipam | Well-tolerated in the pilot study.[23] | No serious adverse effects reported in the pilot study.[2][5] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the assessment of this compound and its alternatives.
Yale Global Tic Severity Scale (YGTSS)
The YGTSS is a semi-structured, clinician-rated instrument used to assess the severity of motor and vocal tics over the preceding week.[24][25]
-
Administration: The scale is administered through an interview with the patient and/or a parent/guardian. It consists of a symptom checklist and a severity rating section.
-
Scoring: Tics are rated across five dimensions: number, frequency, intensity, complexity, and interference. Each dimension is scored on a scale from 0 to 5. The Total Tic Score is the sum of the motor and vocal tic severity scores, ranging from 0 to 50. An overall impairment score (0-50) is also determined. The Global Severity Score is the sum of the Total Tic Score and the impairment score, ranging from 0 to 100.[10][25][26]
Columbia-Suicide Severity Rating Scale (C-SSRS)
The C-SSRS is a semi-structured interview or self-report questionnaire used to assess the severity of suicidal ideation and behavior.[13][14][19][20][27]
-
Administration: The scale consists of a series of simple, plain-language questions about suicidal thoughts and behaviors.
-
Scoring: The C-SSRS categorizes risk into low, moderate, and high based on responses to questions about the wish to be dead, non-specific active suicidal thoughts, active suicidal ideation with and without a plan and intent, preparatory acts, and actual attempts.[14][27]
Premonitory Urge for Tics Scale (PUTS)
The PUTS is a self-report scale that measures the severity of premonitory urges that often precede tics.[9][28][29][30]
-
Administration: The scale consists of 10 items rated on a 4-point Likert scale.
-
Scoring: Total scores range from 9 to 36, with higher scores indicating greater severity of premonitory urges.[9][28]
Stuttering Severity Instrument, Fourth Edition (SSI-4)
The SSI-4 is a norm-referenced tool used to measure the severity of stuttering in both children and adults.[15][16][31][32][33]
-
Administration: The assessment involves obtaining speech samples during various tasks.
-
Scoring: Severity is determined based on four components: frequency of stuttered syllables, duration of the three longest stuttering events, physical concomitants, and the naturalness of speech.[32][33]
Subjective Screening of Stuttering (SSS)
The SSS is a self-report instrument designed to quantify a person's perception of their stuttering.[8][11][17][22]
-
Administration: The tool screens three areas: perceived stuttering severity, locus of control, and avoidance.
-
Scoring: Items are rated on a nine-point scale for different audiences.[8][11]
Overall Assessment of the Speaker's Experience of Stuttering (OASES)
The OASES is a self-report measure that assesses the overall impact of stuttering on an individual's life.[7][12][21][34][35]
-
Administration: The instrument consists of 100 items for adults, with versions available for teens and school-age children.
-
Scoring: It provides an impact score and rating across four sections: General Information, Reactions to Stuttering, Communication in Daily Situations, and Quality of Life.[7]
Conclusion
This compound, as a selective PDE10A inhibitor, represents a novel therapeutic approach for Tourette Syndrome and potentially for stuttering. Early clinical data from a short-term study in Tourette Syndrome suggests a promising efficacy and safety profile, particularly concerning the absence of weight gain and metabolic side effects commonly associated with antipsychotics.[4][6] However, the critical lack of long-term data for this compound is a significant limitation in assessing its overall potential.
In comparison, established treatments for Tourette Syndrome, such as aripiprazole and risperidone, have demonstrated long-term efficacy but are associated with a range of adverse events that can impact treatment adherence.[7][15] For stuttering, non-pharmacological interventions remain the standard of care, with emerging pharmacological options like ecopipam showing early promise.
Further long-term, controlled clinical trials are essential to definitively establish the efficacy and safety of this compound and to understand its place in the treatment landscape for these conditions. Researchers and clinicians should carefully consider the available evidence and the individual needs of patients when evaluating treatment options.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. neurologylive.com [neurologylive.com]
- 3. Noema Pharma Announces NOE-105 (this compound) Phase 2a Study [globenewswire.com]
- 4. noemapharma.com [noemapharma.com]
- 5. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. csun.edu [csun.edu]
- 8. csun.edu [csun.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. scales.arabpsychology.com [scales.arabpsychology.com]
- 11. Subjective Screening of Stuttering severity, locus of control and avoidance: research edition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OASES [theraplatform.com]
- 13. cssrs.columbia.edu [cssrs.columbia.edu]
- 14. deploymentpsych.org [deploymentpsych.org]
- 15. clinicaltoolslibrary.com [clinicaltoolslibrary.com]
- 16. Stuttering Severity Instrument - 4th Edition (SSI-4) [theraplatform.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cssrs.columbia.edu [cssrs.columbia.edu]
- 20. Columbia-Suicide Severity Risk Scale | NIDA Data Share [datashare.nida.nih.gov]
- 21. books.google.cn [books.google.cn]
- 22. researchgate.net [researchgate.net]
- 23. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Yale Global Tic Severity Scale - Online remote behavioural intervention for tics in 9- to 17-year-olds: the ORBIT RCT with embedded process and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 27. greenspacehealth.com [greenspacehealth.com]
- 28. scribd.com [scribd.com]
- 29. The Premonitory Urge for Tics Scale in a large sample of children and adolescents: psychometric properties in a developmental context. An EMTICS study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. dokumen.pub [dokumen.pub]
- 32. (SSI-4) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 33. SSI-4: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 34. stutteringtherapyresources.com [stutteringtherapyresources.com]
- 35. dokumen.pub [dokumen.pub]
Validating Biomarkers for Gemlapodect Treatment Response in Tourette Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting and monitoring the therapeutic response to Gemlapodect (NOE-105), a novel phosphodiesterase 10A (PDE10A) inhibitor for the treatment of Tourette Syndrome (TS). We compare these biomarkers against those relevant to the standard of care, primarily second-generation antipsychotics, and provide detailed experimental protocols for their validation.
Introduction to this compound
This compound is a first-in-class, selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates dopamine signaling, which is implicated in the pathophysiology of tics in Tourette Syndrome.[1][2][3] Clinical trials have shown that this compound can reduce tic severity, as measured by the Yale Global Tic Severity Scale (YGTSS), with a favorable safety profile that appears to avoid the metabolic side effects associated with conventional antipsychotic medications.[4][5]
The identification of reliable biomarkers for this compound treatment response is crucial for personalizing therapy, optimizing dosage, and accelerating clinical trials. This guide explores promising candidate biomarkers and methodologies for their validation.
Comparative Analysis of Potential Biomarkers
The following table summarizes potential biomarkers for this compound and compares them with biomarkers relevant to the current standard of care for Tourette Syndrome, which includes second-generation antipsychotics like risperidone and aripiprazole.
| Biomarker Category | Specific Biomarker | Proposed Utility for this compound | Comparative Performance for Standard of Care (Antipsychotics) | Supporting Evidence & Rationale |
| Neuroimaging | PDE10A Enzyme Occupancy (PET) | Direct target engagement confirmation; dose optimization. High occupancy is expected to correlate with clinical response. | Not applicable. | This compound is a PDE10A inhibitor. PET imaging with a specific radioligand can quantify the extent of enzyme inhibition in the brain.[2][6][7] |
| Dopamine Transporter (DAT) Density (SPECT/PET) | Potential to predict response, as baseline DAT levels may reflect the state of the dopaminergic system that this compound modulates. | Increased striatal DAT binding has been observed in TS.[8][9][10] Changes with antipsychotic treatment are less established as a predictive biomarker. | This compound's mechanism is linked to dopamine modulation.[2][3] | |
| Basal Ganglia Volume (MRI) | Structural changes in the caudate and putamen may correlate with long-term treatment response. | Reduced basal ganglia volumes have been reported in TS.[11][12][13] Volumetric changes may be a marker of disease modification rather than a direct predictor of antipsychotic response. | The basal ganglia are key structures in the pathophysiology of TS and the site of this compound's action.[5][11][13] | |
| Peripheral Biomarkers | Serum Brain-Derived Neurotrophic Factor (BDNF) | Increased BDNF levels may indicate neuroplastic changes in response to effective treatment. | Lower BDNF levels have been associated with TS, and normalization may correlate with treatment response. | PDE10A inhibition has been linked to increased CREB signaling, which can upregulate BDNF.[7] BDNF is implicated in the health of dopaminergic neurons.[14] |
| Cerebrospinal Fluid (CSF) Dopamine Metabolites (HVA, DOPAC) | Changes in CSF levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) could reflect alterations in dopamine turnover resulting from this compound's modulation. | Altered dopamine metabolite levels have been reported in TS. Changes may reflect the dopamine receptor blockade by antipsychotics. | This compound modulates dopamine signaling.[2][3] CSF metabolites provide a more direct readout of central nervous system neurotransmitter dynamics.[15] | |
| Genetic Markers | Dopamine Receptor D2 (DRD2) Gene Variants | May influence individual differences in the dopaminergic system and thereby modify the response to this compound. | Certain DRD2 polymorphisms have been associated with response to antipsychotics in other psychiatric disorders.[16] Their role in TS treatment response is still under investigation. | The dopaminergic pathway, including D2 receptors, is central to TS pathophysiology and the mechanism of action of both this compound and antipsychotics.[11][17] |
Experimental Protocols
Quantification of Serum BDNF Levels by ELISA
Objective: To measure changes in serum BDNF concentrations in Tourette Syndrome patients before and after treatment with this compound or a comparator drug.
Methodology:
-
Sample Collection: Collect venous blood into serum separator tubes. Allow blood to clot for 30 minutes at room temperature, followed by centrifugation at 2000 x g for 10 minutes. Aliquot the serum and store at -80°C until analysis.[1]
-
ELISA Procedure:
-
Use a commercially available human BDNF ELISA kit (e.g., from Biosensis or RayBiotech).[3][4]
-
Prepare standards and samples according to the manufacturer's instructions. A typical standard curve ranges from 7.8 to 500 pg/mL.[4]
-
Add 100 µL of standards and samples to the pre-coated microplate and incubate for 2.5 hours at room temperature.
-
Wash the wells and add 100 µL of biotinylated anti-human BDNF antibody, followed by a 1-hour incubation at room temperature.
-
After another wash step, add 100 µL of HRP-conjugated streptavidin and incubate for 45 minutes at room temperature.
-
Wash the wells again and add 100 µL of TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate BDNF concentrations based on the standard curve. Compare pre- and post-treatment BDNF levels using a paired t-test.
Measurement of Dopamine Receptor D2 (DRD2) mRNA Expression in PBMCs by RT-qPCR
Objective: To determine if baseline DRD2 mRNA expression in peripheral blood mononuclear cells (PBMCs) correlates with treatment response to this compound or antipsychotics.
Methodology:
-
PBMC Isolation:
-
Collect whole blood in EDTA tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation within 2 hours of blood collection.[18]
-
Wash the isolated PBMCs with PBS and lyse the cells for RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from PBMCs using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human DRD2 (e.g., from OriGene).[19]
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of DRD2 mRNA using the ΔΔCt method. Correlate baseline DRD2 expression levels with clinical outcomes (e.g., percent reduction in YGTSS score).
Analysis of Dopamine Metabolites in Cerebrospinal Fluid (CSF)
Objective: To measure the concentrations of HVA and DOPAC in the CSF of Tourette Syndrome patients before and after treatment to assess changes in dopamine turnover.
Methodology:
-
CSF Collection:
-
Collect CSF via lumbar puncture under standardized conditions (e.g., in the morning after overnight fasting).
-
Immediately place the CSF samples on ice and centrifuge to remove any cellular debris.
-
Add an antioxidant solution to prevent degradation of the metabolites.[20]
-
Store aliquots at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Precipitate proteins by adding a suitable agent (e.g., perchloric acid) and centrifuge to pellet the precipitate.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the sensitive and specific quantification of HVA and DOPAC.[15]
-
Separate the metabolites on a C18 reverse-phase column with an appropriate mobile phase gradient.
-
Use a stable isotope-labeled internal standard for each analyte to ensure accurate quantification.
-
Monitor the specific mass transitions for HVA, DOPAC, and their internal standards.
-
-
Data Analysis: Generate a standard curve for each analyte and calculate the concentrations in the CSF samples. Compare pre- and post-treatment levels.
Visualizing Pathways and Workflows
This compound's Signaling Pathway
Caption: this compound inhibits PDE10A, increasing cAMP levels and modulating gene expression.
Experimental Workflow for Biomarker Validation
References
- 1. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. biosensis.com [biosensis.com]
- 5. Volumetric MRI changes in basal ganglia of children with Tourette's syndrome | Semantic Scholar [semanticscholar.org]
- 6. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [123I]beta-CIT SPECT imaging of striatal dopamine transporter binding in Tourette's disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal dopaminergic alterations in Tourette’s syndrome: a meta-analysis based on 16 PET and SPECT neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Basal Ganglia volumes in patients with Gilles de la Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Biomarkers and Tourette syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Susceptibility and Neurotransmitters in Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Real-Time PCR Expression Analysis of Peripheral Blood Mononuclear Cells in Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
Gemlapodect: A Cross-Study Comparison of Therapeutic Effects in Tourette Syndrome
An objective analysis of Gemlapodect's clinical trial data in comparison to established and emerging therapies for Tourette Syndrome, providing researchers, scientists, and drug development professionals with a comprehensive guide to its therapeutic potential.
This compound (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor showing promise in the treatment of Tourette Syndrome (TS).[1][2] Its novel mechanism of action, which involves the modulation of dopamine signaling in the striatum, distinguishes it from currently available treatments, which primarily consist of dopamine receptor antagonists and alpha-2 adrenergic agonists.[3][4] This guide provides a detailed comparison of this compound's therapeutic effects with those of other pharmacological agents used in the management of TS, supported by data from clinical trials.
Mechanism of Action: A Novel Approach
This compound's therapeutic potential lies in its unique mechanism of targeting PDE1A. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of Tourette Syndrome. By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, modulates the downstream signaling of dopamine D2 receptors, offering a more targeted approach to regulating the dysfunctional neural circuits believed to underlie the tics characteristic of TS.[3][4]
In contrast, traditional antipsychotics like haloperidol, risperidone, and aripiprazole act as direct antagonists of dopamine D2 receptors. While effective in suppressing tics for some individuals, this direct antagonism is often associated with a range of side effects, including weight gain, metabolic disturbances, and extrapyramidal symptoms.[1][2] Other agents, such as clonidine and guanfacine, are alpha-2 adrenergic agonists that are thought to reduce tics by modulating norepinephrine signaling. Ecopipam represents another emerging therapeutic, acting as a selective dopamine D1 receptor antagonist.[4][5]
Comparative Efficacy: A Review of Clinical Trial Data
The primary measure of efficacy in clinical trials for Tourette Syndrome is the Yale Global Tic Severity Scale (YGTSS), a clinician-rated scale that assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics. The following tables summarize the key findings from clinical trials of this compound and other relevant medications.
Table 1: this compound Clinical Trial Data
| Study | N | Treatment Arm | Baseline YGTSS-TTS (mean) | Change from Baseline (mean) | p-value vs. Baseline |
| ALLEVIA-1 (Phase 2a) [1][2] | 14 | This compound (all patients) | Not Reported | -7.8 | 0.009 |
| 8 | This compound (target dose) | Not Reported | -12.8 | 0.003 |
Table 2: Comparator Clinical Trial Data
| Drug | Study | N (Treatment/Placebo) | Baseline YGTSS-TTS (mean) | Change from Baseline (mean) | p-value vs. Placebo |
| Ecopipam | Phase 2b[4][5][6] | 76 / 77 | Not Reported | -3.44 (LS Mean Difference) | 0.01 |
| Aripiprazole | Phase 3[7][8] | 44 (low dose) / 45 (high dose) / 44 | Not Reported | -6.3 (low dose), -9.9 (high dose) | <0.05 (both doses) |
| Phase 3 (oral solution)[7][9] | 61 / 60 | ~30 | -5.5 (LS Mean Difference) | <0.001 | |
| Risperidone | Placebo-controlled[10][11][12] | 16 / 18 | 26.0 / 27.4 | 32% reduction / 7% reduction | 0.004 |
| Clonidine Patch | Phase 4[13][14][15] | 121 (2mg), 119 (1.5mg), 126 (1mg) / 122 | Not Reported | YGTSS score at Week 8: 9.9 (2mg), 9.6 (1.5mg), 10.5 (1mg) / 17.0 | <0.001 (all doses) |
| Guanfacine | Placebo-controlled[3][16] | 16 / 18 | 26.3 / 27.7 | -2.7 / -3.0 | Not Significant |
| Deutetrabenazine | ARTISTS 1 & 2[17][18][19][20] | 119 / 158 (combined) | ~33.8 | Not Significantly Different from Placebo | Not Met |
| Valbenazine | T-Forward (Adults)[21][22] | 124 (total) | Not Reported | Not Significantly Different from Placebo | 0.18 |
| T-Force GOLD (Pediatric)[23] | 127 (total) | Not Reported | Not Met | Not Met |
YGTSS-TTS: Yale Global Tic Severity Scale - Total Tic Score; LS Mean: Least Squares Mean
Experimental Protocols: A Closer Look at Study Design
The clinical development of this compound for Tourette Syndrome has progressed through a Phase 2a open-label study (ALLEVIA-1) and is currently in a Phase 2b randomized, double-blind, placebo-controlled trial (NOE-TTS-201).[1][2][24][25]
This compound Phase 2a Study (ALLEVIA-1) Protocol
-
Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.[1][26]
-
Participants: 15 patients with Tourette Syndrome with a mean age of 26.2 years.[1][26]
-
Intervention: Ascending doses of this compound from 2.5 mg to 15 mg once daily, with a target dose of 10 to 15 mg per day.[1][26]
-
Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[1]
-
Secondary Endpoint: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[1]
Safety and Tolerability
A significant advantage of this compound observed in clinical trials to date is its favorable safety and tolerability profile.[2] Notably, the Phase 2a study reported no serious adverse events, and patients did not experience significant weight gain or metabolic disturbances, which are common side effects of many antipsychotic medications used to treat Tourette Syndrome.[1][2] The most common adverse events reported for ecopipam were headache, fatigue, somnolence, and restlessness.[5] Aripiprazole and risperidone are associated with a risk of weight gain and sedation.[10][12][27]
Conclusion
This compound, with its novel PDE10A inhibitor mechanism, has demonstrated promising efficacy in reducing tic severity in patients with Tourette Syndrome in early-phase clinical trials. The observed reduction in YGTSS scores, particularly at the target dose, is clinically meaningful. Furthermore, its favorable side-effect profile, especially the lack of weight gain and metabolic issues, positions it as a potentially valuable alternative to current standard-of-care treatments.
Direct head-to-head comparative trials will be necessary to definitively establish this compound's place in the therapeutic landscape for Tourette Syndrome. However, the existing data suggest that its targeted mechanism of action may offer a more favorable balance of efficacy and tolerability for many individuals living with this challenging neurodevelopmental disorder. The ongoing Phase 2b trial will provide more robust, placebo-controlled data to further elucidate its therapeutic potential.
References
- 1. noemapharma.com [noemapharma.com]
- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 3. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Ecopipam Provides Clinically Meaningful Reduction in Tic Severity for Children With Tourette Syndrome - - Practical Neurology [practicalneurology.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. A placebo-controlled trial of risperidone in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drug Risperidone Reduces Tics in Children and Adults with Tourette Syndrome | Yale News [news.yale.edu]
- 13. researchgate.net [researchgate.net]
- 14. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 15. Efficacy of Clonidine Adhesive Patch for Patients With Tourette Syndrome: A Randomized, Double-blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tevapharm.com [tevapharm.com]
- 18. neurologylive.com [neurologylive.com]
- 19. Efficacy and Safety of Fixed-Dose Deutetrabenazine in Children and Adolescents for Tics Associated With Tourette Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and Efficacy of Flexible-Dose Deutetrabenazine in Children and Adolescents With Tourette Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Neurocrine Announces Completion of Phase II Clinical Study of VMAT2 Inhibitor INGREZZA™ (valbenazine) in Adults with Tourette Syndrome | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 26. Noema Pharma's NOE-105 Phase 2a Study in Tourette Syndrome Meets All Endpoints [synapse.patsnap.com]
- 27. dovepress.com [dovepress.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Gemlapodect
Disclaimer: Gemlapodect (also known as NOE-105 or RO554965) is an investigational drug.[1][2] As such, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following guidance is based on established best practices for handling potent, biologically active pharmaceutical compounds and hazardous drugs, in alignment with standards such as USP <800>.[2][3] Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department to establish specific protocols based on a formal risk assessment.
This document provides essential safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Hazard Communication and Risk Assessment
As a selective phosphodiesterase 10A (PDE10A) inhibitor, this compound is designed to be biologically active at low doses.[1][2][4] Therefore, it must be treated as a hazardous drug (HD), with potential risks including carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity.[3] All personnel handling this compound must be trained on the potential hazards and the procedures outlined in this guide.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[6] All disposable PPE worn when handling this compound is considered contaminated and must be disposed of after each use.[7] The following table summarizes the minimum PPE requirements for various activities.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 2 pairs of chemotherapy gloves (ASTM D6978-rated) | Not required unless package is damaged | Not required unless package is damaged | Not required unless package is damaged |
| Non-Sterile Compounding (e.g., weighing, preparing solutions) | 2 pairs of chemotherapy gloves (ASTM D6978-rated) | Impermeable gown (poly-coated, closes in the back) | Goggles and face shield | Fit-tested N95 respirator or higher |
| Handling of Solutions | 2 pairs of chemotherapy gloves (ASTM D6978-rated) | Impermeable gown (poly-coated, closes in the back) | Goggles and face shield | Not required unless splashes or aerosols are likely |
| Spill Cleanup | 2 pairs of chemotherapy gloves (ASTM D6978-rated) | Impermeable gown (poly-coated, closes in the back) | Goggles and face shield | Powered Air-Purifying Respirator (PAPR) for large spills or high concentrations of vapors/aerosols |
| Waste Disposal | 2 pairs of chemotherapy gloves (ASTM D6978-rated) | Impermeable gown (poly-coated, closes in the back) | Goggles and face shield (if splashing is possible) | Not required unless creating aerosols |
Operational Plan: Handling Procedures
-
Designated Area: All handling of this compound, especially manipulation of powders, should occur in a designated area, such as a containment primary engineering control (C-PEC), which includes devices like biological safety cabinets (BSCs) or containment aseptic compounding isolators (CACIs).[2][8]
-
Personnel: Only trained and authorized personnel should be allowed to handle this compound.[5]
-
Donning PPE: Before beginning any procedure, correctly don the required PPE as described in the workflow below.
-
Handling:
-
When weighing the compound, use a ventilated enclosure to prevent aerosolization.
-
Avoid skin contact with the compound in any form (powder or solution).[9]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, ensure equipment is decontaminated and cleaned according to a validated procedure.[10]
-
-
Doffing PPE: After completing the work, doff PPE in the correct sequence to avoid cross-contamination.[11][12]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[13]
Procedural Guidance: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent exposure. The following workflows should be followed meticulously.
Caption: PPE Donning Sequence for Handling this compound.
Caption: PPE Doffing Sequence after Handling this compound.
Key Protocol: Spill Management
A spill kit with all necessary materials should be readily available in any area where this compound is handled.[7]
Methodology for Small Spills (<5 mL or equivalent solid):
-
Alert Personnel: Immediately alert others in the area.
-
Isolate: Secure the area to prevent spread.
-
Don PPE: Wear full PPE as specified in the table above for spill cleanup.
-
Contain: Use absorbent pads to gently cover the spill from the outside in. Do not create aerosols.
-
Clean: Wipe the area multiple times with an appropriate cleaning agent.[7]
-
Decontaminate: Use a deactivating agent if one is identified by your EHS department.
-
Dispose: Place all contaminated materials (absorbent pads, PPE) into a designated hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and EHS department.
Methodology for Large Spills (>5 mL or equivalent solid):
-
Evacuate: Evacuate the immediate area.
-
Isolate: Isolate the area and prevent entry.
-
Alert: Immediately contact your institution's EHS department or emergency response team.
-
Cleanup: Only personnel trained in hazardous spill response should perform the cleanup.
Disposal Plan
All waste generated from handling this compound must be considered hazardous pharmaceutical waste and disposed of in accordance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA).[14][15]
Waste Segregation and Disposal Workflow:
Caption: Segregation and Disposal Workflow for this compound Waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with non-hazardous waste.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[16]
-
PPE: All used PPE is considered "trace-contaminated" and should be disposed of in the hazardous waste container.[13]
-
Empty Containers: Empty vials that held this compound should be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[16]
-
Pickup: Follow your institution's procedure for requesting hazardous waste pickup from the EHS department.[17] Never dispose of this waste down the drain or in the regular trash.[16]
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. wolterskluwer.com [wolterskluwer.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. altasciences.com [altasciences.com]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. epcc.edu [epcc.edu]
- 8. dopl.utah.gov [dopl.utah.gov]
- 9. pppmag.com [pppmag.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. healthcare.contecinc.com [healthcare.contecinc.com]
- 12. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 13. utoledo.edu [utoledo.edu]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
